molecular formula C7H10N2O B1295932 5-Amino-2-methoxy-4-picoline CAS No. 6635-91-2

5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932
CAS No.: 6635-91-2
M. Wt: 138.17 g/mol
InChI Key: PADDNCJJHROILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methoxy-4-picoline is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADDNCJJHROILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287774
Record name 5-Amino-2-methoxy-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-91-2
Record name 6-Methoxy-4-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 52458
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6635-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-methoxy-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-4-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 6635-91-2

Alternative Names: 6-methoxy-4-methylpyridin-3-amine, 5-amino-2-methoxy-4-methylpyridine

5-Amino-2-methoxy-4-picoline is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research and development.[1][2] Its chemical structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 6635-91-2[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
Appearance Brown to light brown solidChem-Impex
Melting Point 157-161 °CSeedion
Boiling Point 280.6 °CSeedion
Storage Temperature 2-8 °CChem-Impex

Potential Applications in Drug Development

Research indicates that this compound holds promise as a scaffold for the development of novel therapeutics, primarily due to its potential to inhibit inducible nitric oxide synthase (iNOS).[4] Overexpression or dysregulation of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a key target for drug discovery.[4]

Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger signaling cascades that lead to the expression of the iNOS enzyme.[4][5] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), which can contribute to tissue damage and the perpetuation of the inflammatory response.[4][6] this compound, as a potential iNOS inhibitor, would interfere with this pathway, thereby reducing the pathological overproduction of NO.

iNOS_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, JAK-STAT) TLR4->Signaling_Cascade Cytokine_Receptor->Signaling_Cascade iNOS_Gene iNOS Gene (Transcription & Translation) Signaling_Cascade->iNOS_Gene Activation iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Expression Citrulline_NO L-Citrulline + Nitric Oxide (NO) iNOS_Enzyme->Citrulline_NO Catalysis Arginine L-Arginine Arginine->iNOS_Enzyme Substrate Inhibitor This compound Inhibitor->iNOS_Enzyme Inhibition

Caption: Proposed mechanism of action for this compound in the iNOS signaling pathway.

Experimental Protocols

Synthesis of this compound

Materials and Reagents:

  • A suitable brominated precursor such as 5-bromo-2-methoxy-4-picoline

  • Copper(I) oxide (Cu₂O)

  • Ammonia solution (e.g., 28% NH₃·H₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene glycol

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube, etc.)

  • Silica gel for chromatography

Generalized Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine precursor (1.0 mmol), Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%).

  • Addition of Solvents and Reagents: Add ethylene glycol (e.g., 2 mL) and the ammonia solution (20 equiv.).

  • Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against iNOS, adapted from methods used for other aminopyridine derivatives.[4][8] This assay typically measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials and Reagents:

  • Purified recombinant iNOS enzyme

  • [³H]-L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)

  • Flavin adenine dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • Calmodulin

  • Calcium chloride (CaCl₂)

  • HEPES buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and vials

  • Microplate reader or scintillation counter

Generalized Procedure:

  • Preparation of Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, calmodulin, and CaCl₂.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction wells. Include a control group with no inhibitor.

  • Enzyme Addition and Pre-incubation: Add the iNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Start the reaction by adding [³H]-L-arginine.

  • Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. This resin binds the unreacted [³H]-L-arginine.

  • Separation and Quantification: Centrifuge the samples to pellet the resin. Transfer the supernatant, which contains the [³H]-L-citrulline product, to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

iNOS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Cofactors) B Add this compound (Test Compound) A->B C Add iNOS Enzyme B->C D Pre-incubate C->D E Initiate with [³H]-L-arginine D->E F Incubate at 37°C E->F G Terminate with Dowex Resin F->G H Separate Supernatant G->H I Quantify [³H]-L-citrulline (Scintillation Counting) H->I J Calculate IC₅₀ I->J

Caption: Generalized workflow for an in vitro iNOS inhibition assay.

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-Amino-2-methoxy-4-picoline, a valuable pyridine derivative used as a building block in the development of pharmaceuticals and agrochemicals.[1][2] This document details the multi-step synthesis from commercially available precursors, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The most common and well-documented synthesis of this compound is a multi-step process commencing with 2-amino-4-methylpyridine. The overall strategy involves the introduction of a nitro group at the 5-position, followed by a series of functional group transformations at the 2-position, and concluding with the reduction of the nitro group to the desired amine.

The logical workflow for this synthesis is depicted below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation cluster_4 Step 5: Reduction A 2-Amino-4-methylpyridine B 2-Amino-5-nitro-4-methylpyridine A->B H2SO4, HNO3 C 2-Hydroxy-5-nitro-4-methylpyridine B->C NaNO2, H2SO4 D 2-Chloro-4-methyl-5-nitropyridine C->D PCl5, POCl3 E 2-Methoxy-4-methyl-5-nitropyridine D->E NaOCH3, CH3OH F This compound E->F H2, Pd/C G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product Start 2-Amino-4-picoline Nitro 2-Amino-5-nitro-4-picoline Start->Nitro Nitration Hydroxy 2-Hydroxy-5-nitro-4-picoline Nitro->Hydroxy Diazotization/ Hydrolysis Chloro 2-Chloro-5-nitro-4-picoline Hydroxy->Chloro Chlorination MethoxyNitro 2-Methoxy-5-nitro-4-picoline Chloro->MethoxyNitro Methoxylation Product This compound MethoxyNitro->Product Reduction

References

Structural Elucidation of 5-Amino-2-methoxy-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5-Amino-2-methoxy-4-picoline, a pyridine derivative with applications in pharmaceutical and agrochemical research.[1][2] The document outlines the key analytical techniques employed to confirm its molecular structure, including spectroscopic and spectrometric methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Compound Overview

  • Compound Name: this compound

  • Synonyms: 5-Amino-2-methoxy-4-methylpyridine[3]

  • Chemical Formula: C₇H₁₀N₂O[1][3]

  • Molecular Weight: 138.17 g/mol [1][3]

  • CAS Number: 6635-91-2[3]

The structure of this compound incorporates a pyridine ring substituted with an amino group at position 5, a methoxy group at position 2, and a methyl group at position 4. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[2]

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of analytical techniques. The data presented herein has been compiled from various sources and is presented in a structured format for ease of comparison.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound. The fragmentation pattern provides valuable insights into the molecule's structure.

Table 1: High-Resolution Mass Spectrometry Data

ParameterObserved Value
Molecular FormulaC₇H₁₀N₂O
Exact Mass [M]⁺˙138.079315 amu

Data sourced from Smolecule[1]

Table 2: Mass Spectrometry Fragmentation Data

m/zRelative IntensityFragment Ion AssignmentFragmentation Pathway
138Moderate[C₇H₁₀N₂O]⁺˙ (M⁺˙)Molecular Ion
123High[M - CH₃]⁺Loss of a methyl radical from the methoxy or picoline group
107Prominent[M - OCH₃]⁺Alpha-cleavage resulting in the loss of the methoxy group
95Moderate[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment
80Moderate[M - OCH₃ - HCN]⁺Loss of hydrogen cyanide from the [M - OCH₃]⁺ fragment

Fragmentation data is based on typical fragmentation patterns of substituted pyridines and available data[1].

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 3: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3060Medium-StrongN-H stretching (primary amine)
3100 - 3050StrongAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (CH₃)
~1600StrongC=C and C=N ring stretching
~1250StrongC-O stretching (methoxy)

Data sourced from Smolecule[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations.

Table 4: Characteristic Raman Scattering Bands

Wavenumber (cm⁻¹)IntensityAssignment
1000 - 1100StrongPyridine ring breathing mode

Data sourced from Smolecule[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5s1HH-6 (Pyridine)
~ 6.5s1HH-3 (Pyridine)
~ 4.0 (broad)s2H-NH₂ (Amino)
~ 3.9s3H-OCH₃ (Methoxy)
~ 2.2s3H-CH₃ (Picoline)

Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160C-2 (Pyridine)
~ 145C-5 (Pyridine)
~ 140C-4 (Pyridine)
~ 135C-6 (Pyridine)
~ 110C-3 (Pyridine)
~ 55-OCH₃ (Methoxy)
~ 18-CH₃ (Picoline)

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.

  • Data Acquisition: The mass spectrometer is operated in positive ion mode. Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a standard of known mass to ensure high mass accuracy.

  • Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition using the instrument's software. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: The solid sample is placed directly onto the sample holder.

  • Data Acquisition: The Raman spectrum is collected over a Stokes shift range of approximately 200-3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis: The positions and intensities of the Raman scattering bands are analyzed to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integration values of the signals in the ¹H NMR spectrum are used to determine the number and connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_ms Mass Spectrometry cluster_spectroscopy Spectroscopy cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HRMS High-Resolution MS (Molecular Formula) Purification->HRMS MSMS Tandem MS (Fragmentation Pattern) Purification->MSMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy (Functional Groups) Purification->IR Raman Raman Spectroscopy (Vibrational Modes) Purification->Raman Structure Proposed Structure of This compound HRMS->Structure Confirms Elemental Composition MSMS->Structure Reveals Connectivity NMR->Structure Provides Detailed Structural Framework IR->Structure Identifies Functional Groups Raman->Structure Confirms Skeletal Structure

Workflow for the structural elucidation of this compound.

G cluster_fragments Key Mass Fragments Molecule This compound (C₇H₁₀N₂O) M [M]⁺˙ m/z 138 Molecule->M Ionization M_minus_CH3 [M-CH₃]⁺ m/z 123 M->M_minus_CH3 Loss of -CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z 107 M->M_minus_OCH3 Loss of -OCH₃

Key fragmentation pathways in the mass spectrum.

References

Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-amine. The information presented herein is crucial for the identification, characterization, and quality control of this pyridine derivative, which holds potential in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
H-36.8 - 7.2112 - 115Singlet
H-6~7.5~140Singlet
-OCH₃3.8 - 4.053 - 56Singlet
-CH₃2.1 - 2.518 - 22Singlet
-NH₂Variable (broad)-Singlet
C-2-~158-
C-4-~136-
C-5-~132-

Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3550 - 3060Medium - StrongN-H stretching (asymmetric and symmetric) of primary amine
3100 - 3050StrongAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (-CH₃, -OCH₃)
1620 - 1580Medium - StrongN-H bending (scissoring) and C=C/C=N ring stretching
1500 - 1400Medium - StrongAromatic ring stretching
1250 - 1000StrongC-O stretching (aryl-alkyl ether)
900 - 650Medium - StrongOut-of-plane C-H bending
Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
138High[M]⁺ (Molecular Ion)
107High (often base peak)[M - OCH₃]⁺

High-resolution mass spectrometry provides an exact mass of the molecular ion at 138.079315 atomic mass units, confirming the molecular formula C₇H₁₀N₂O.[1]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation:

    • A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. For this compound, the loss of the methoxy group (CH₃O•, 31 Da) is a characteristic fragmentation pathway, leading to a prominent peak at m/z 107.[1]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Environment Interpretation Combined Data Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Structure_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Start Unknown Compound (this compound) MS_Data MS Data: m/z = 138 [M]⁺ m/z = 107 [M-OCH₃]⁺ Start->MS_Data IR_Data IR Data: ~3400 cm⁻¹ (N-H) ~3050 cm⁻¹ (Ar C-H) ~1250 cm⁻¹ (C-O) Start->IR_Data NMR_Data ¹H & ¹³C NMR Data: Chemical Shifts Integrations Multiplicities Start->NMR_Data MS_Info Information: Molecular Formula (C₇H₁₀N₂O) Presence of a methoxy group MS_Data->MS_Info Final_Structure Confirmed Structure of This compound MS_Info->Final_Structure IR_Info Information: Primary Amine (-NH₂) Aromatic Ring Aryl Ether IR_Data->IR_Info IR_Info->Final_Structure NMR_Info Information: Number of unique protons/carbons Connectivity (proton environments) Carbon skeleton NMR_Data->NMR_Info NMR_Info->Final_Structure

Caption: Logical relationship of spectroscopic data in the structure elucidation of this compound.

References

An In-depth Technical Guide to 5-Amino-2-methoxy-4-picoline: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-amine, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a methyl group on a pyridine scaffold, makes it a valuable building block for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological significance, with a particular focus on its potential role as an inhibitor of inducible nitric oxide synthase (iNOS).

Core Properties of this compound

This section summarizes the key physical and chemical identifiers and properties of this compound. All quantitative data is presented in clearly structured tables for easy reference and comparison.

Nomenclature and Identifiers
PropertyValue
Systematic (IUPAC) Name 6-methoxy-4-methylpyridin-3-amine[1]
Common Name This compound
Synonym 5-Amino-2-methoxy-4-methylpyridine
CAS Number 6635-91-2[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Physicochemical Properties
PropertyValueSource
Appearance Brown to light brown solid--INVALID-LINK--
Melting Point 157-161 °C--INVALID-LINK--
Boiling Point 281 °C--INVALID-LINK--
Density 1.103 g/cm³--INVALID-LINK--
Flash Point 124 °C--INVALID-LINK--
Storage Conditions 0-8 °C, under inert gas--INVALID-LINK--
Spectroscopic Data
Spectrum TypeKey Features
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (singlet, ~3.9-4.0 ppm), the methyl group protons (singlet, ~2.1-2.5 ppm), and the amino group protons.
¹³C NMR The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, corresponding to the aromatic carbons, the methoxy carbon, and the methyl carbon.
Infrared (IR) The IR spectrum exhibits characteristic absorption bands for the primary amine N-H stretching vibrations (3550-3060 cm⁻¹) and aromatic C-H stretching (3100-3050 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak [M]⁺ at m/z 138. A prominent fragment is often observed at m/z 123, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the formation of a nitropyridine precursor followed by the reduction of the nitro group to an amine. The following is a representative experimental protocol.

Synthesis of 2-methoxy-4-methyl-5-nitropyridine (Precursor)

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Sodium metal

  • Absolute Methanol

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Concentrated Hydrochloric acid (HCl)

Procedure: [1]

  • In a round-bottom flask, dissolve sodium metal (3.8 equivalents) in absolute methanol at 0 °C with stirring to prepare a sodium methoxide solution.

  • To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in absolute methanol dropwise.

  • Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture to a solid by evaporation under reduced pressure.

  • Dissolve the solid residue in water and adjust the pH to 6 with concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.

Synthesis of this compound

Materials:

  • 2-methoxy-4-methyl-5-nitropyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethyl acetate

Procedure (General method for nitro group reduction):

  • Dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the solution of the nitropyridine with stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, heat the reaction mixture at reflux for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a strong base such as a concentrated solution of sodium hydroxide or potassium carbonate to precipitate the tin salts.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

G cluster_0 Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine cluster_1 Step 2: Synthesis of this compound start1 2-Chloro-4-methyl-5-nitropyridine product1 2-methoxy-4-methyl-5-nitropyridine start1->product1 Nucleophilic Aromatic Substitution reagent1 Sodium methoxide in Methanol reagent1->product1 start2 2-methoxy-4-methyl-5-nitropyridine product1->start2 product2 This compound start2->product2 Nitro Group Reduction reagent2 Reducing Agent (e.g., SnCl₂/HCl) reagent2->product2

Synthetic Workflow for this compound.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery.

Pharmaceutical and Agrochemical Intermediate

This compound is a key building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Research has explored its derivatives as potential anticonvulsant agents. In the agrochemical industry, it is utilized as a precursor for the development of novel herbicides and pesticides.

Role as an iNOS Inhibitor

Of particular interest to drug development professionals is the potential for this compound derivatives to act as inhibitors of inducible nitric oxide synthase (iNOS).

Nitric Oxide Synthase (NOS) Family: Nitric oxide (NO) is a critical signaling molecule produced by a family of three enzymes:

  • Neuronal NOS (nNOS): Involved in neurotransmission.

  • Endothelial NOS (eNOS): Plays a key role in regulating vascular tone.

  • Inducible NOS (iNOS): Expressed in immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO.

While NO produced by nNOS and eNOS is essential for normal physiological functions, the overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Therefore, selective inhibition of iNOS is a promising therapeutic strategy.

The aminopyridine scaffold, present in this compound, is a known pharmacophore for iNOS inhibition. The amino group can form key interactions within the active site of the enzyme, while other substituents can be modified to enhance potency and selectivity.

G cluster_pathway Nitric Oxide Signaling Pathway cluster_inhibition Mechanism of Inhibition L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO O₂, NADPH Inflammation Pathological Effects (e.g., Inflammation, Tissue Damage) NO->Inflammation Inhibitor This compound Derivative (iNOS Inhibitor) Inhibitor->iNOS Inhibits Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->iNOS Induces Expression

Role of iNOS in the Nitric Oxide Pathway and Inhibition.

Conclusion

This compound is a versatile chemical entity with significant potential in both pharmaceutical and agrochemical research. Its well-defined physical and chemical properties, coupled with its utility as a synthetic intermediate, make it a compound of high interest. The exploration of its derivatives as selective iNOS inhibitors presents a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This guide provides a foundational understanding of this important molecule to aid researchers and scientists in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Amino-2-methoxy-4-picoline (CAS No. 6635-91-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Properties

This compound, also known as 2-Methoxy-4-methyl-5-pyridinamine, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2-Methoxy-4-methyl-5-pyridinamine
CAS Number 6635-91-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Brown to light brown solid

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its GHS hazard statements and corresponding pictograms.

GHS Hazard StatementCodePictogram
Causes skin irritationH315Irritant
Causes serious eye irritationH319Irritant
May cause respiratory irritationH335Irritant

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risks.

AspectProtocol
Handling Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 0-8°C. Keep away from incompatible materials.
Incompatible Materials Information on specific incompatible materials is not readily available. Standard practice is to avoid strong oxidizing agents.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Control TypeRecommendation
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid and Emergency Procedures

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

AspectMeasures
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Safety Protocols

While specific experimental protocols for the safety testing of this compound are not publicly available, the hazard classifications (H315, H319, H335) are typically determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Dermal Irritation/Corrosion (based on OECD Guideline 404):

  • Test System: Typically, the albino rabbit is used.

  • Preparation: The fur on a small area of the animal's back is clipped approximately 24 hours before the test.

  • Application: A small amount (e.g., 0.5 g of the solid substance) is applied to the prepared skin area and covered with a gauze patch.

  • Exposure: The substance is left in contact with the skin for a defined period, typically 4 hours.

  • Observation: After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days).

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

General Protocol for Acute Eye Irritation/Corrosion (based on OECD Guideline 405):

  • Test System: The albino rabbit is the preferred species.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations may include redness of the conjunctiva, swelling (chemosis), and effects on the cornea and iris.

  • Evaluation: The severity of the eye lesions and their reversibility are evaluated to classify the substance's irritation potential.

It is important to note that in vitro and ex vivo testing methods are increasingly used to reduce or replace animal testing.

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow for safely handling this compound and responding to potential incidents.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response assess_hazards Assess Hazards (H315, H319, H335) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prepare_workspace Prepare Ventilated Workspace (Fume Hood) select_ppe->prepare_workspace handle_chemical Handle Chemical Safely prepare_workspace->handle_chemical store_chemical Store Properly (0-8°C, Tightly Closed) handle_chemical->store_chemical exposure_event Exposure Event handle_chemical->exposure_event If Exposure Occurs end End store_chemical->end first_aid Administer First Aid exposure_event->first_aid seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->end start Start start->assess_hazards

Caption: Workflow for handling this compound.

The Versatile Scaffold of 5-Amino-2-methoxy-4-picoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, a substituted pyridine derivative, has emerged as a promising and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and a methoxy moiety, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a particular focus on its role in the development of novel anticonvulsant and anti-inflammatory agents. We will delve into the synthesis of its derivatives, their biological activities, and the experimental methodologies employed in their evaluation.

Core Applications in Drug Discovery

The inherent chemical properties of this compound make it a valuable building block for creating libraries of compounds for pharmacological screening. The primary amino group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). The methoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Anticonvulsant Agents

A significant area of investigation for this compound derivatives is in the treatment of epilepsy and other seizure disorders. Research has focused on the synthesis of N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea derivatives, which have shown promising anticonvulsant activity.[1]

The general synthetic route to these urea derivatives involves the reaction of this compound with various substituted phenylisocyanates. This reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Substituted Phenylisocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction\n(DCM, rt)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; }

Figure 1: General synthesis of urea derivatives.

The anticonvulsant activity of the synthesized urea derivatives is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Neurotoxicity is also assessed to determine the therapeutic index. While specific ED50 and TD50 values for a comprehensive series of derivatives are not publicly available in the aggregated search results, the general findings indicate that substitution patterns on the aryl ring significantly influence anticonvulsant potency and neurotoxicity.

Table 1: Representative Anticonvulsant Activity Data for Pyridine Derivatives

Compound ClassTestEndpointResultReference
Phenyl-tetrahydrothieno[3,2-b]pyridinesMESED509.5 mg/kg[2]
Phenyl-tetrahydrothieno[3,2-b]pyridinesscPTZED5020.5 mg/kg[2]
Pyridinyl-pyrrolidonesMESED5013.4 - 18.6 mg/kg[3]
Pyridinyl-pyrrolidonesscPTZED5086.1 - 271.6 mg/kg[3]

Note: This table presents data for structurally related pyridine derivatives to illustrate the range of activities observed in anticonvulsant screening. Specific data for derivatives of this compound were not available in the search results.

Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is implicated in a wide range of diseases, and inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS can lead to tissue damage. This compound has been identified as a scaffold for the development of iNOS inhibitors, offering a potential therapeutic strategy for inflammatory conditions.[1][4]

The development of potent and selective iNOS inhibitors often involves modifying the substituents on the pyridine ring. The amino and methoxy groups of this compound provide convenient points for such modifications. For instance, analogs of 2-amino-4-methylpyridine have been synthesized and evaluated, with one analog demonstrating an IC50 of 28 nM against iNOS.[4] This highlights the potential for developing highly potent inhibitors based on this scaffold.

graph SAR_Logic { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Scaffold [label="this compound Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; Modification [label="Chemical Modification\n(e.g., at amino or methyl group)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Derivatives [label="Library of Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Biological Screening\n(iNOS Inhibition Assay)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="Structure-Activity Relationship (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\n(Potent & Selective iNOS Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scaffold -> Modification; Modification -> Derivatives; Derivatives -> Screening; Screening -> SAR; SAR -> Lead; }

Figure 2: SAR development workflow.

Experimental Protocols

General Synthesis of N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea Derivatives

Materials:

  • This compound

  • Substituted phenylisocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • To this solution, add the substituted phenylisocyanate (1.05 eq) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration.

  • The crude product is washed with cold dichloromethane and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea derivative.

Anticonvulsant Screening Protocol: Maximal Electroshock (MES) Test

Animals:

  • Male Swiss mice (20-25 g)

Apparatus:

  • Electroconvulsiometer

  • Corneal electrodes

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).

  • At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind-limb extensor seizure.

  • The absence of the tonic hind-limb extension is considered as the endpoint for protection.

  • The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a versatile scaffold in medicinal chemistry, particularly in the pursuit of novel anticonvulsant and anti-inflammatory agents. The synthetic accessibility of its derivatives allows for extensive exploration of structure-activity relationships, paving the way for the identification of potent and selective drug candidates. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive pharmacological evaluations to fully elucidate their therapeutic potential. The development of compounds with improved pharmacokinetic profiles and reduced off-target effects will be crucial for their translation into clinical applications. The logical progression from this versatile starting material to potentially life-changing therapeutics underscores the importance of fundamental building blocks in modern drug discovery.

References

5-Amino-2-methoxy-4-picoline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of an amino, a methoxy, and a methyl group on the pyridine ring provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its applications as a key intermediate in the preparation of a range of important organic molecules, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 6635-91-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Brown to light brown solid
Purity ≥ 98% (by HPLC)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The general synthetic workflow involves the formation of a nitropyridine intermediate, followed by the reduction of the nitro group to the desired amine.

SynthesisWorkflow Start 2-Chloro-4-methyl-5-nitropyridine Intermediate 2-Methoxy-4-methyl-5-nitropyridine Start->Intermediate Nucleophilic Substitution (CH₃ONa / CH₃OH) Product This compound Intermediate->Product Nitro Group Reduction (e.g., H₂/Pd-C or Fe/AcOH)

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

This procedure details the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Sodium metal

  • Absolute Methanol

  • Ethyl acetate

  • Concentrated HCl

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, a solution of sodium methoxide is prepared by dissolving sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C with stirring.[1]

  • A solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise to the sodium methoxide solution.[1]

  • The resulting dark-colored solution is stirred at room temperature for 30 minutes.[1]

  • The solvent is removed under reduced pressure to yield a solid.[1]

  • The solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.[1]

  • The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).[1]

  • The combined organic extracts are dried over MgSO₄ and the solvent is evaporated under reduced pressure to yield the product.[1]

Quantitative Data:

ProductYieldMelting PointSpectroscopic Data
2-Methoxy-4-methyl-5-nitropyridine98%70-72°C¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) LRMS (m/z): 168 (M⁺, 98), 167 (100), 151 (34), 138 (24), 80 (17)[1]

Step 2: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to this compound

The reduction of the nitro group to an amine is a critical step. Several methods are effective for this transformation. Below are two common protocols.

Protocol 2a: Catalytic Hydrogenation

Materials:

  • 2-Methoxy-4-methyl-5-nitropyridine

  • Palladium on carbon (10% Pd-C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • 2-Methoxy-4-methyl-5-nitropyridine is dissolved in methanol or ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd-C is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Protocol 2b: Reduction with Iron in Acetic Acid

Materials:

  • 2-Methoxy-4-methyl-5-nitropyridine

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • A solution of 2-Methoxy-4-methyl-5-nitropyridine is prepared in a mixture of ethanol and acetic acid.

  • Iron powder (an excess, typically 3-5 equivalents) is added to the solution.

  • The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and basified with a sodium hydroxide solution to precipitate iron salts.

  • The mixture is filtered, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Applications in Organic Synthesis

The presence of both a nucleophilic amino group and a pyridine ring structure allows this compound to participate in a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Reactions Picoline This compound Acylation N-Acylation Picoline->Acylation RCOCl or (RCO)₂O Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Picoline->Coupling (after halogenation) Pd catalyst, base Nucleophilic Nucleophilic Substitution Picoline->Nucleophilic Electrophile Amide Amide Derivatives Acylation->Amide Biaryl Biaryl & Heterobiaryl Derivatives Coupling->Biaryl Substituted Substituted Pyridines Nucleophilic->Substituted

Caption: Key reaction pathways involving this compound.

N-Acylation: Synthesis of Amide Derivatives

The amino group of this compound can be readily acylated to form amides. These amides are often key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide

Materials:

  • This compound (6-methoxy-4-methylpyridin-3-amine)

  • Acetic anhydride

  • Toluene

Procedure:

  • To a solution of this compound (5.0 g, 36.2 mmol) in toluene (100.0 mL), acetic anhydride (5.2 g, 50.7 mmol, 1.4 eq) is added.[2]

  • The mixture is stirred and heated at 100°C for 2 hours.[2]

  • After cooling, the solvent is removed under vacuum to provide the product.[2]

Quantitative Data:

ProductYield
N-(6-methoxy-4-methylpyridin-3-yl)acetamide100% (crude)

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling scientists to explore new chemical space and accelerate the discovery of new medicines and other valuable chemical entities.

References

An In-depth Technical Guide to 5-Amino-2-methoxy-4-picoline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative with significant applications in the pharmaceutical and agrochemical industries. Its unique structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It includes a plausible synthetic pathway with detailed experimental protocols, tabulated physicochemical and spectral data, and logical diagrams to illustrate the synthetic workflow. While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, this guide constructs a historical context based on the development of related substituted pyridines and outlines the modern synthetic approaches used in its preparation.

Introduction

This compound (CAS No. 6635-91-2) is a key intermediate in organic synthesis.[1][2] The arrangement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for the development of novel compounds with potential biological activity.[1] Notably, it has been investigated for its role in influencing nitric oxide synthase pathways and its potential applications in cardiovascular health.[1] Furthermore, its derivatives have been explored as potential anticonvulsant agents.[1] In the agrochemical sector, it serves as a precursor for the synthesis of herbicides and pesticides.[2]

This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its physicochemical properties, a detailed synthetic route with experimental protocols, and a discussion of its known applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

PropertyValueReference
CAS Number 6635-91-2[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
Appearance Brown to light brown solid[2]
Purity ≥ 98% (HPLC)[2]

Further spectral data (e.g., NMR, IR, MS) would be populated here as found in specific literature sources.

Plausible Synthetic Pathway and Experimental Protocols

While the original publication detailing the first synthesis of this compound is not readily identifiable, a plausible and commonly employed synthetic route involves a two-step process starting from a commercially available precursor. This pathway consists of the methoxylation of a chlorinated nitropyridine followed by the reduction of the nitro group.

G cluster_0 Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine cluster_1 Step 2: Reduction to this compound 2-chloro-4-methyl-5-nitropyridine 2-chloro-4-methyl-5-nitropyridine Intermediate 2-methoxy-4-methyl-5-nitropyridine 2-chloro-4-methyl-5-nitropyridine->Intermediate Methoxylation Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_Agent->Final_Product

Caption: Plausible synthetic workflow for this compound.

Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine

This step involves the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.

Experimental Protocol:

  • Materials:

    • 2-chloro-4-methyl-5-nitropyridine

    • Sodium metal

    • Absolute methanol

    • Ethyl acetate

    • Concentrated HCl

    • Magnesium sulfate (MgSO₄)

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium metal in absolute methanol at 0°C with stirring to prepare a solution of sodium methoxide.

    • To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine in absolute methanol dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • To the resulting solid, add water and adjust the pH to 6 with concentrated HCl.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

    • Evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as a solid.

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of 2-methoxy-4-methyl-5-nitropyridine to an amino group. Common methods for this transformation include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using Tin(II) Chloride):

  • Materials:

    • 2-methoxy-4-methyl-5-nitropyridine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture gently and monitor its progress by TLC.

    • Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain this compound.

History and Discovery

The precise historical details regarding the first synthesis and discovery of this compound are not well-documented in major chemical databases or historical literature. Its emergence is likely tied to the broader development of substituted pyridine chemistry throughout the 20th century. The synthesis of related picoline derivatives dates back to the early 1900s, with significant advancements in methodologies for introducing various functional groups onto the pyridine ring.

The plausible synthetic route described in this guide, involving nitration and subsequent reduction, is a classic and well-established method in aromatic chemistry. The development of reliable nitration and reduction techniques for pyridine rings was a key enabler for the synthesis of a wide array of amino-substituted pyridines. It is probable that this compound was first synthesized as part of broader investigations into the reactivity and derivatization of substituted picolines for potential applications in dyes, pharmaceuticals, or agriculture.

The lack of a prominent "discovery" paper suggests that it may have been first prepared as an intermediate in a larger synthetic sequence and not initially recognized for its own specific properties. Its utility as a building block likely became more apparent as the demand for complex heterocyclic compounds grew in the fields of medicinal and agricultural chemistry.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It is a precursor for various medicinal compounds.[1] Its structure is incorporated into molecules that have been studied for their biological activities, including potential anticonvulsant properties and effects on the cardiovascular system through the inhibition of inducible nitric oxide synthase.[1]

  • Agrochemical Development: The compound is utilized in the synthesis of herbicides and pesticides, contributing to the development of new crop protection agents.[2]

  • Organic Synthesis: The presence of both an amino and a methoxy group provides multiple reaction sites, making it a versatile building block for the construction of more complex heterocyclic structures.[1]

Conclusion

This compound is a synthetically important substituted pyridine with established applications in the pharmaceutical and agrochemical industries. While its specific discovery and early history are not clearly documented, its synthesis relies on well-established methods of pyridine chemistry. This technical guide provides a comprehensive overview of its properties, a detailed plausible synthetic pathway with experimental protocols, and a summary of its key applications. For researchers and professionals in drug development and organic synthesis, this compound remains a valuable and versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 5-Amino-2-methoxy-4-picoline, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] This compound serves as a crucial building block in the development of various bioactive molecules, including those targeting neurological disorders.[1]

The synthesis is a two-step process that begins with the methoxylation of 2-chloro-4-methyl-5-nitropyridine to yield 2-methoxy-4-methyl-5-nitropyridine. This intermediate is then subjected to reduction to produce the final product, this compound.

Experimental Protocols

Materials and Equipment:

  • 2-chloro-4-methyl-5-nitropyridine

  • Sodium metal

  • Anhydrous methanol

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Concentrated hydrochloric acid (HCl)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a suitable hydrogen source (e.g., ammonium formate)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Safety Precautions:

  • Handle sodium metal with extreme care; it reacts violently with water.

  • Perform all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Palladium on carbon is flammable; handle with care and avoid ignition sources.

  • Hydrogen gas is highly flammable and explosive; ensure proper handling and a controlled reaction environment.

Part 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine

This procedure is adapted from a known synthesis of 2-methoxy-4-methyl-5-nitropyridine.[2]

Step-by-Step Protocol:

  • Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal (2.30 g, 100 mmol) to anhydrous methanol (75 ml) at 0°C. Allow the sodium to react completely to form sodium methoxide.

  • Reaction: To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in anhydrous methanol (15 ml) dropwise.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution will likely be dark in color.

  • Solvent Removal: Concentrate the reaction mixture to a solid using a rotary evaporator under reduced pressure.

  • Work-up: Dissolve the resulting solid in water (25 ml). Adjust the pH of the aqueous solution to 6 with concentrated HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 ml).

  • Drying and Evaporation: Combine the organic extracts and dry over magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the product.

Expected Yield and Characterization:

The expected product is an orange solid with a yield of approximately 98%.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (DMSO-d₆) δ (ppm)LRMS (m/z)
2-methoxy-4-methyl-5-nitropyridineC₇H₈N₂O₃168.1570-728.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[2]168 (M+), 167, 151, 138, 80[2]

Part 2: Synthesis of this compound

This is a general procedure for the reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation. This method is widely used for this type of transformation.[3][4][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the 2-methoxy-4-methyl-5-nitropyridine (4.30 g, 25.57 mmol) synthesized in Part 1 in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol% of the substrate) to the solution.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all the product is collected.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

Expected Product Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₁₀N₂O138.17[6]

The final product's structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Reduction A 2-chloro-4-methyl-5-nitropyridine C Reaction at Room Temperature A->C B Sodium Methoxide in Methanol B->C D 2-methoxy-4-methyl-5-nitropyridine C->D E 2-methoxy-4-methyl-5-nitropyridine G Catalytic Hydrogenation E->G F H₂, Pd/C in Methanol F->G H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-Amino-2-methoxy-4-picoline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final active ingredient. The following sections outline common purification techniques, including recrystallization and column chromatography, with detailed methodologies adapted from established procedures for structurally similar compounds.

Overview of Purification Techniques

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary techniques employed are recrystallization and column chromatography, which can be used individually or in combination to achieve high purity, often exceeding 98%.[2]

Key Physicochemical Properties (for reference)
PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol [3]
AppearanceBrown to light brown solid[2]
Storage0-8°C[2]

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For this compound, selecting an appropriate solvent is crucial for achieving high recovery and purity.

Experimental Protocol: Single Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the polarity of the target molecule, suitable solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, the flask can be insulated to slow the cooling process. Further cooling in an ice bath or refrigerator can maximize the yield.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Quantitative Data: Recrystallization
ParameterSpecification
Starting MaterialCrude this compound
Potential SolventsEthanol, Isopropanol, Ethyl Acetate/Hexane mixture
Expected Purity>98% (as determined by HPLC)
Expected Yield60-90% (dependent on crude purity and solvent choice)

Column Chromatography

Silica gel column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of the mobile phase is critical for achieving good separation.

Experimental Protocol: Silica Gel Column Chromatography
  • Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine an appropriate mobile phase. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound is typically ideal. Common mobile phases for amino-pyridines include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Column Packing:

    • Secure a chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[4]

    • Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.[4]

    • Allow the excess solvent to drain until it reaches the top of the silica bed, being careful not to let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).[4]

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[4]

    • Carefully add this powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[4] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 15-20 mL) in test tubes.[4]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Quantitative Data: Column Chromatography
ParameterSpecification
Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Example)Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%)
Sample LoadingDry loading is recommended
Expected Purity>99% (as determined by HPLC)

Visualized Workflows

The following diagrams illustrate the general workflows for the purification techniques described above.

Recrystallization_Workflow start_end start_end process process decision decision optional optional A Crude Product B Dissolve in Minimal Hot Solvent A->B C Colored Solution? B->C D Add Activated Charcoal & Heat C->D Yes F Cool to Crystallize C->F No E Hot Filtration D->E E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow start_end start_end process process prep prep A Crude Product B TLC Analysis for Mobile Phase Selection A->B C Pack Silica Gel Column B->C D Dry Load Sample onto Column C->D E Elute with Gradient Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for column chromatography purification.

Purity Assessment

The purity of the final product should be assessed using a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound.[2][5]

Example HPLC Conditions
ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)[5][6]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[7]

References

Application Notes and Protocols for the Analytical Characterization of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the thorough characterization of 5-Amino-2-methoxy-4-picoline (also known as 5-amino-2-methoxy-4-methylpyridine), a versatile pyridine derivative used as a building block in organic synthesis and medicinal chemistry.[1] Ensuring the identity, purity, and consistency of this intermediate is critical for its application in pharmaceuticals and agrochemicals.[2] The following sections detail the application of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: HPLC is the primary method for determining the purity of this compound and quantifying any process-related impurities or degradation products. A reversed-phase HPLC method with UV detection is highly effective for separating this polar compound from non-polar and closely related substances. Commercial suppliers often use HPLC to certify purity, commonly achieving levels of ≥ 98%.[2] This method is essential for quality control in both research and manufacturing settings.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 reversed-phase column.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Orthophosphoric acid or Ammonium Acetate (for pH adjustment/buffering)

    • This compound reference standard

  • Chromatographic Conditions: The following parameters are based on methods for similar amino-pyridine derivatives and should be optimized for the specific system in use.[3]

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., Methanol/Water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    • Injection: Inject 10 µL of the prepared sample into the HPLC system.[3]

    • Data Analysis: Calculate the purity by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Data Presentation:

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3]
Mobile Phase Isocratic: Water (pH 3 with H₃PO₄) : Methanol (50:50, v/v)[3]
Flow Rate 0.7 - 1.0 mL/min[3]
Column Temperature 40°C[3]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL[3]

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject 10 µL prep3->hplc_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_calc Calculate Area % Purity data_int->data_calc

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar amino group, direct analysis of this compound can lead to poor peak shape and thermal degradation.[4] Therefore, a derivatization step, such as silylation, is often employed to increase volatility and thermal stability, enabling robust and sensitive analysis.[4] This method is particularly useful for identifying trace-level impurities that are amenable to gas chromatography.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Reagents and Materials:

    • This compound sample

    • Derivatization reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

    • Anhydrous Pyridine or Dimethylformamide (DMF) as a solvent/catalyst.[5]

    • Ethyl acetate (HPLC grade)

  • Sample Preparation and Derivatization:

    • Extraction (if necessary): For samples in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate after adjusting the pH to ~8-9.[4]

    • Derivatization: Evaporate the sample or extract to dryness under a stream of nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.[4][5]

    • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the reaction.[5]

    • Injection: Cool the vial to room temperature. Inject 1-2 µL of the derivatized solution into the GC-MS.

  • GC-MS Conditions: The parameters below are typical and may require optimization.[4][5]

Data Presentation:

ParameterRecommended Conditions
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Splitless mode, 250°C[5]
Oven Program Initial 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)[4][5]
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-450) for identification

Visualization:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dry Sample/ Extract prep2 Add Pyridine & MTBSTFA prep1->prep2 prep3 Heat (60°C) prep2->prep3 gcms_inj Inject 1-2 µL prep3->gcms_inj gcms_sep GC Separation gcms_inj->gcms_sep gcms_ion EI Ionization gcms_sep->gcms_ion gcms_det Mass Detection gcms_ion->gcms_det data_lib Library Search gcms_det->data_lib data_spec Spectral Interpretation data_lib->data_spec

Caption: Workflow for GC-MS analysis with silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework. Together, they confirm the connectivity of the atoms and the specific substitution pattern on the pyridine ring.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] Add a trace of Tetramethylsilane (TMS) as an internal reference (0.00 ppm) if not already present in the solvent. Transfer the solution to a 5 mm NMR tube.[6]

  • NMR Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[6]

Data Presentation (Expected Signals):

¹H NMR (Predicted Chemical Shifts in CDCl₃)

Protons Multiplicity Approx. δ (ppm) Integration
H-6 (ring) Singlet ~7.5 - 7.8 1H
H-3 (ring) Singlet ~6.4 - 6.6 1H
-NH₂ (amino) Broad Singlet ~3.5 - 4.5 2H
-OCH₃ (methoxy) Singlet ~3.8 - 4.0 3H

| -CH₃ (picoline) | Singlet | ~2.2 - 2.4 | 3H |

¹³C NMR (Predicted Chemical Shifts in CDCl₃)

Carbon Approx. δ (ppm)
C-2 (C-O) ~160 - 162
C-6 (C-H) ~145 - 148
C-4 (C-CH₃) ~140 - 143
C-5 (C-NH₂) ~135 - 138
C-3 (C-H) ~105 - 108
-OCH₃ ~52 - 55

| -CH₃ | ~16 - 18 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule. The resulting spectrum provides a molecular "fingerprint" that can be used for identification and to confirm the presence of key bonds such as N-H (amine), C-O (methoxy), C=C/C=N (aromatic ring), and C-H (alkyl and aromatic).

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in press.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Data Presentation (Expected Vibrational Frequencies):

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands)[7]
Amino (-NH₂)N-H Scissoring (Bend)1600 - 1650[7]
Aromatic RingC-H Stretch3000 - 3100
Methyl/MethoxyC-H Stretch (aliphatic)2850 - 3000
Aromatic RingC=C and C=N Ring Stretch1400 - 1600 (multiple bands)[8]
Methoxy (-OCH₃)C-O Stretch1200 - 1275 (asymmetric), 1000-1075 (symmetric)

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides the molecular weight and elemental composition of this compound.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[1] The fragmentation pattern observed in the mass spectrum offers additional structural confirmation by showing characteristic losses of functional groups.[1]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled to a chromatographic inlet (LC-MS or GC-MS) or a direct infusion probe.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for LC-MS analysis, generating a protonated molecular ion [M+H]⁺. Electron Ionization (EI) is used in GC-MS and provides more extensive fragmentation.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Presentation:

ParameterValueSource
Chemical Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1][9]
Exact Mass (HRMS) 138.0793 Da[1]
[M]⁺ (EI) or [M+H]⁺ (ESI) m/z 138 or 139[1]
Major Fragment Ion (EI) m/z 107 (Loss of -OCH₃)[1]

Visualization:

MS_Fragmentation parent Molecular Ion [C₇H₁₀N₂O]⁺˙ m/z = 138 fragment Fragment Ion [C₆H₇N₂]⁺ m/z = 107 parent->fragment - •OCH₃

Caption: Primary fragmentation pathway in EI-MS.

References

Application Notes and Protocols for the Analysis of 5-Amino-2-methoxy-4-picoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 5-Amino-2-methoxy-4-picoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as 5-amino-2-methoxy-4-methylpyridine, is a pyridine derivative with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] It serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents and agrochemicals.[1][2][3] Its chemical formula is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol .[1] The presence of both an amino and a methoxy group makes it a versatile building block in organic synthesis.[1][4] Given its role in the development of new chemical entities, robust analytical methods are essential for its accurate identification, quantification, and purity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for method development in both HPLC and GC-MS.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O[1][3]
Molecular Weight138.17 g/mol [1][3]
AppearanceBrown to light brown solid[3]
SolubilitySoluble in alcohol organic solvents; insoluble in water and low-polarity ether organic solvents.[4]
Storage Conditions0-8°C[3]

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification and purity analysis of this compound. The proposed method is based on established analytical procedures for similar aromatic amines.[5]

Experimental Protocol

Objective: To determine the concentration and purity of this compound in a given sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[5]

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Orthophosphoric acid, analytical grade

  • Water, HPLC grade

  • This compound reference standard (≥98% purity)[3]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Orthophosphoric Acid (pH ~3) B: Acetonitrile
Gradient 0-2 min: 10% B 2-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-15 min: 10% B
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized as follows:

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)e.g., 0.02 µg/mL
Limit of Quantification (LOQ)e.g., 0.06 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 1
Standard 2
Sample 1
Sample 2

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock prep_cal Prepare Calibration Standards prep_std->prep_cal hplc Inject into HPLC prep_cal->hplc prep_sample Prepare Sample Solution prep_sample->hplc separation Chromatographic Separation hplc->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This section provides a protocol for the analysis of this compound, which may require derivatization to improve its volatility and chromatographic behavior.

Experimental Protocol

Objective: To identify and quantify this compound in a sample, particularly in complex matrices.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents and Materials:

  • Methanol, GC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • This compound reference standard

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial: 80°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)

Sample Preparation and Derivatization:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous pyridine.

  • Sample Solution: Dissolve a known amount of the sample in anhydrous pyridine.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Data Presentation

The results from the GC-MS analysis should be presented clearly for interpretation.

Table 3: GC-MS Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)e.g., 0.1 ng/mL
Limit of Quantification (LOQ)e.g., 0.3 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Table 4: Mass Spectral Data for Derivatized this compound

Retention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Pyridine derivatize Derivatize with BSTFA/TMCS dissolve->derivatize heat Heat at 70°C derivatize->heat gcms Inject into GC-MS heat->gcms separation GC Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra Interpretation detection->mass_spectra quantification Quantification (SIM mode) tic->quantification library_search Library Search mass_spectra->library_search

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, purity assessment, and quantification. The GC-MS method offers high sensitivity and selectivity, making it ideal for identification and quantification in complex matrices, especially when coupled with derivatization. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs in the characterization of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Pyridone Derivatives from 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline is a versatile pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic scaffolds.[1] Its unique substitution pattern, featuring both a nucleophilic amino group and an electron-donating methoxy group, makes it an ideal precursor for the construction of fused ring systems with significant biological activity.[2] Pyridone and its fused derivatives, such as pyrido[1,2-a]pyrimidin-4-ones, are prominent pharmacophores found in numerous therapeutic agents, exhibiting a wide range of activities including anti-inflammatory, antipsychotic, and anticancer properties.[3][4]

This document provides a detailed protocol for the synthesis of a pyridone derivative from this compound using the Gould-Jacobs reaction. This well-established method involves a two-step sequence: an initial condensation with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal intramolecular cyclization.[5]

Key Applications

The resulting pyridone derivatives are of significant interest in medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold that can be further functionalized to explore structure-activity relationships (SAR) for various biological targets. For instance, derivatives of this class have been investigated as potent and selective inhibitors of kinases like SHP2, which are implicated in cancer cell signaling pathways.[3]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

This protocol is based on established Gould-Jacobs reaction methodologies for aminopyridines.[6][7][8]

Materials:

  • This compound (CAS: 6635-91-2)

  • Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8)

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Hexane or Petroleum ether

  • Ethanol for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Oil bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Condensation to form Diethyl 2-{[(2-methoxy-4-methylpyridin-5-yl)amino]methylene}malonate

  • In a 100 mL round-bottom flask, combine this compound (1.38 g, 10 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol, 1.1 eq).

  • Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • After 2 hours, allow the mixture to cool slightly and then remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude viscous oil is the intermediate, diethyl 2-{[(2-methoxy-4-methylpyridin-5-yl)amino]methylene}malonate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether (20 mL).

  • Heat the mixture with stirring in an oil bath to 250 °C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature (approx. 25 °C).

  • While the mixture is cooling, a precipitate should form. Add hexane or petroleum ether (40-50 mL) to the cooled mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane to remove residual diphenyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

ParameterValue
Reactants
This compound1.38 g (10 mmol)
Diethyl ethoxymethylenemalonate2.38 g (11 mmol)
Product
IUPAC NameEthyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Molecular FormulaC₁₄H₁₆N₂O₄
Molecular Weight276.29 g/mol
Reaction Conditions
Condensation Temperature110-120 °C
Condensation Time2 hours
Cyclization Temperature250 °C
Cyclization Time30-60 minutes
Expected Results
AppearanceOff-white to pale yellow crystalline solid
Expected Yield65-75%
Spectroscopic Data (Expected)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)~9.1 (s, 1H, H-2), ~8.9 (s, 1H, H-9), ~7.0 (s, 1H, H-8), ~4.4 (q, 2H, OCH₂CH₃), ~4.0 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)~168, ~163, ~158, ~155, ~148, ~135, ~115, ~110, ~105, ~61, ~56, ~18, ~14
IR (KBr), ν (cm⁻¹)~3100 (C-H), ~2950 (C-H), ~1720 (C=O, ester), ~1680 (C=O, pyridone), ~1620 (C=N), ~1250 (C-O)
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₁₄H₁₇N₂O₄⁺: 277.12; found: 277.1

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Workup & Purification Picoline This compound Intermediate Vinylogous Amide Intermediate Picoline->Intermediate 110-120 °C, 2h DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Pyridone Derivative (Ethyl 7-methoxy-6-methyl-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate) Intermediate->Product Diphenyl Ether, 250 °C, 30-60 min Purification Precipitation with Hexane & Recrystallization from Ethanol Product->Purification

Caption: Workflow for the Gould-Jacobs synthesis of a pyridone derivative.

Potential Biological Signaling Pathway Involvement

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_bio Biological Application Picoline This compound Pyridone Pyrido[1,2-a]pyrimidin-4-one Derivative Picoline->Pyridone Gould-Jacobs Reaction SHP2 SHP2 Phosphatase Pyridone->SHP2 Inhibition RAS_ERK RAS-ERK Pathway SHP2->RAS_ERK Activation Proliferation Cell Proliferation & Survival RAS_ERK->Proliferation Promotes

Caption: Inhibition of the SHP2 signaling pathway by pyridone derivatives.

References

Application Notes and Protocols for Developing Anticonvulsant Agents from 5-Amino-2-methoxy-4-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of novel 5-Amino-2-methoxy-4-picoline derivatives as potential anticonvulsant agents. The protocols outlined below describe a standardized approach for primary and secondary screening, initial mechanism of action studies, and neurotoxicity assessment.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, and a significant number of patients remain refractory to current treatments, highlighting the urgent need for novel antiepileptic drugs (AEDs).[1] this compound and its derivatives have emerged as a promising class of compounds for developing new therapeutic agents.[2] Research into this chemical scaffold has indicated potential anticonvulsant activity, making it a focal point for further investigation.[2]

The following protocols and guidelines are designed to systematically evaluate the anticonvulsant potential of newly synthesized this compound derivatives, hereafter referred to as "Compound-X" series.

Preclinical Drug Discovery Workflow

The preclinical evaluation of novel compounds such as the Compound-X series in well-validated animal models of epilepsy is a fundamental step in the development of new therapies. A systematic approach, beginning with primary screening in models like the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, followed by more specialized secondary screening and mechanistic studies, is essential for identifying and characterizing promising new anticonvulsant agents.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Evaluation & Neurotoxicity cluster_2 Phase 3: Mechanism of Action Studies MES Maximal Electroshock (MES) Test ED50 ED50 Determination (MES & scPTZ) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 PI Protective Index (PI) Calculation ED50->PI TD50 TD50 Determination (Rotarod Test) TD50->PI GABA GABAergic Pathway Investigation PI->GABA Na_Channel Sodium Channel Blockade Assay PI->Na_Channel

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Model

The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of Compound-X derivatives to prevent the spread of seizures in the MES test in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Compound-X derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.

  • Grouping: Randomly divide mice into groups (n=8-10 per group), including a vehicle control group and groups for each dose of the test compounds.

  • Drug Administration: Administer Compound-X derivatives or vehicle intraperitoneally (i.p.) or orally (p.o.) at predetermined times (e.g., 30 minutes for i.p., 60 minutes for p.o.) before MES induction.

  • MES Induction: At the time of peak drug effect, apply a drop of topical anesthetic to the eyes of each mouse. Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ model is widely used for identifying compounds that may be effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.

Objective: To evaluate the anticonvulsant effect of Compound-X derivatives on scPTZ-induced seizures in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Compound-X derivatives

  • Vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

Procedure:

  • Animal Acclimation and Grouping: As described in Protocol 1.

  • Drug Administration: Administer Compound-X derivatives or vehicle as described in Protocol 1.

  • PTZ Induction: At the time of peak drug effect, administer PTZ subcutaneously.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the following for 30 minutes:

    • Latency to the first clonic seizure (in seconds).

    • Presence or absence of generalized clonic seizures lasting for at least 5 seconds.

    • Mortality within 24 hours.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare seizure latency and incidence between groups. Determine the ED50 for protection against seizures.

Protocol 3: Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

Objective: To evaluate the minimal motor impairment (neurotoxicity) of Compound-X derivatives.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Compound-X derivatives

  • Vehicle

  • Rotarod apparatus

Procedure:

  • Training: Train mice on the rotarod (e.g., rotating at 10 rpm) for a predetermined period (e.g., 1-2 minutes) for three consecutive days before the test. Only mice that can remain on the rod for the full duration are used.

  • Drug Administration: Administer various doses of Compound-X derivatives or vehicle.

  • Testing: At the time of peak drug effect, place the mice on the rotarod and record the time they remain on the rod. The inability to remain on the rod for the predetermined time is considered an indication of neurotoxicity.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity.

Data Presentation

The quantitative data from the anticonvulsant screening and neurotoxicity studies should be summarized in a clear and structured format to allow for easy comparison between different derivatives of this compound.

Table 1: Anticonvulsant Activity and Neurotoxicity of Compound-X Derivatives

Compound IDMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50) MES
Compound-X135.248.5>300>8.5
Compound-X228.941.22508.7
Compound-X342.155.8>300>7.1
Phenytoin9.5Inactive68.57.2
EthosuximideInactive130>500-

Note: The data presented in this table are hypothetical and for illustrative purposes only, based on the potential "promising results" for this class of compounds.[2]

Potential Mechanisms of Action and Signaling Pathways

Based on the structure of this compound and the known mechanisms of many anticonvulsant drugs, two primary pathways are hypothesized to be involved in the anticonvulsant activity of these derivatives: enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels.[1]

Enhancement of GABA-mediated Inhibitory Neurotransmission

Many anticonvulsant agents act by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This can be achieved through various mechanisms, including direct activation of GABA-A receptors, positive allosteric modulation of GABA-A receptors, or inhibition of GABA reuptake or metabolism.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Compound_X Compound-X Derivative Compound_X->GABA_A_Receptor Positive Allosteric Modulation

Caption: Putative mechanism of action via GABA-A receptor modulation.
Modulation of Voltage-Gated Sodium Channels

Blockade of voltage-gated sodium channels is a common mechanism of action for many established AEDs.[3] By blocking these channels, the drugs reduce the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.

G cluster_0 Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Influx Na_Channel->Na_Influx Depolarization Depolarization & Action Potential Na_Influx->Depolarization Compound_X Compound-X Derivative Compound_X->Block Block->Na_Channel

Caption: Putative mechanism of action via sodium channel blockade.

Conclusion

The protocols and guidelines presented here offer a structured approach to the preclinical development of anticonvulsant agents from this compound derivatives. By systematically evaluating the efficacy, neurotoxicity, and potential mechanisms of action, researchers can identify promising lead candidates for further development. The structure-activity relationship data generated from these studies will be invaluable for the rational design of more potent and safer anticonvulsant drugs.

References

Application Notes and Protocols: 5-Amino-2-methoxy-4-picoline as an Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Amino-2-methoxy-4-picoline as an inhibitor of inducible nitric oxide synthase (iNOS). Due to the limited availability of specific inhibitory data for this compound, information on the structurally similar and well-characterized iNOS inhibitor, 2-Amino-4-methylpyridine, is included for comparative purposes. The provided protocols are generalized methodologies for assessing iNOS inhibition and can be adapted for the specific compound of interest.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a potent signaling molecule.[1] While NO plays crucial roles in physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. This compound, a pyridine derivative, has been identified as a compound of interest for its potential to modulate nitric oxide pathways.[2] Its structural similarity to other known iNOS inhibitors suggests it may act as a valuable tool for research and drug development in this area.[2][3]

Quantitative Data

CompoundTargetIC50SpeciesAssay Conditions
2-Amino-4-methylpyridineiNOS (NOS II) 6 nM Mouse (from RAW 264.7 cells)In vitro enzyme activity assay
iNOS (NOS II)40 nMHuman (recombinant)In vitro enzyme activity assay
nNOS (NOS I)100 nMHuman (recombinant)In vitro enzyme activity assay
eNOS (NOS III)100 nMHuman (recombinant)In vitro enzyme activity assay
iNOS (in vivo)ID50 = 0.3 mg/kg (s.c.)Rat (LPS-induced)Measurement of plasma nitrate
iNOS (in vivo)ID50 = 20.8 mg/kg (p.o.)Rat (LPS-induced)Measurement of plasma nitrate

ID50: The dose of a drug that causes a 50% reduction in the measured response. IC50: The half maximal inhibitory concentration of a substance. s.c.: subcutaneous administration. p.o.: oral administration. LPS: Lipopolysaccharide.

Signaling Pathways

The induction of iNOS expression is a complex process involving multiple signaling pathways, primarily triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). A key pathway involves the activation of Toll-like receptor 4 (TLR4) by LPS, leading to the recruitment of adaptor proteins like MyD88 and subsequent activation of transcription factors such as NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription. This compound, as a putative iNOS inhibitor, is expected to act downstream of these signaling events, directly targeting the iNOS enzyme to block the conversion of L-arginine to nitric oxide and L-citrulline.

iNOS_Signaling_Pathway iNOS Induction and Inhibition Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFN-gamma IFN-gamma IFNGR IFNGR IFN-gamma->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK MyD88->IKK I-kappaB I-kappaB IKK->I-kappaB NF-kappaB_inactive NF-κB I-kappaB->NF-kappaB_inactive NF-kappaB_active NF-κB (active) NF-kappaB_inactive->NF-kappaB_active STAT1 STAT1 JAK->STAT1 STAT1_active STAT1 (active) STAT1->STAT1_active iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Product L-Arginine L-Arginine L-Arginine->iNOS_protein Substrate Inhibitor This compound Inhibitor->iNOS_protein Inhibition iNOS_gene iNOS Gene Transcription NF-kappaB_active->iNOS_gene STAT1_active->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein

Caption: iNOS signaling pathway and point of inhibition.

Experimental Protocols

The following protocols describe standard methods for evaluating the inhibitory activity of a compound against iNOS. These can be adapted for use with this compound.

Protocol 1: In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol details a cell-based assay to determine the potency of an inhibitor in a biological system where iNOS is endogenously expressed and activated.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and iNOS Induction:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, prepare serial dilutions of the compound in cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
  • To induce iNOS expression, add a combination of lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to all wells except the negative control.
  • Include a vehicle control (solvent only) with the LPS/IFN-γ stimulation.

3. Incubation:

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Measurement of Nitrite Production (Griess Assay):

  • Nitric oxide produced by iNOS is rapidly converted to nitrite in the cell culture medium. The Griess assay is a colorimetric method to measure nitrite concentration.
  • Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.
  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
  • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.
  • Determine the percentage of iNOS inhibition for each concentration of the test compound relative to the vehicle control.
  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo iNOS Inhibition (LPS-Induced Endotoxemia Model)

This protocol describes a common in vivo model to assess the efficacy of an iNOS inhibitor in a whole-animal system.

1. Animal Model:

  • Use male Sprague-Dawley rats (or a suitable mouse strain).
  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Prepare this compound in a suitable vehicle for the desired route of administration (e.g., saline for subcutaneous injection or a suspension for oral gavage).
  • Administer the test compound at various doses to different groups of animals. Include a vehicle control group.

3. Induction of Endotoxemia:

  • Approximately 1 hour after compound administration, induce systemic inflammation by injecting lipopolysaccharide (LPS) intraperitoneally (e.g., 5 mg/kg).

4. Sample Collection:

  • At a predetermined time point after LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or from the tail vein.
  • Process the blood to obtain plasma.

5. Measurement of Plasma Nitrite/Nitrate:

  • The total nitric oxide production in vivo is often assessed by measuring the stable end products, nitrite and nitrate.
  • Use a commercially available kit that employs the Griess reagent after the enzymatic conversion of nitrate to nitrite by nitrate reductase.
  • Follow the manufacturer's instructions to determine the total nitrite/nitrate concentration in the plasma samples.

6. Data Analysis:

  • Compare the plasma nitrite/nitrate levels in the compound-treated groups to the vehicle-treated, LPS-stimulated group.
  • Calculate the percentage of inhibition of NO production for each dose.
  • Determine the ID50 value, the dose that causes a 50% inhibition of the LPS-induced increase in plasma nitrite/nitrate.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of a novel iNOS inhibitor.

Experimental_Workflow Workflow for iNOS Inhibitor Evaluation Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Cell-Based Assay) Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Active_Compound Active Compound? Determine_IC50->Active_Compound Enzyme_Assay Biochemical Assay (Purified iNOS) Active_Compound->Enzyme_Assay Yes End End Active_Compound->End No Selectivity_Profiling Selectivity Profiling (vs. nNOS, eNOS) Enzyme_Assay->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy (LPS Model) Selectivity_Profiling->In_Vivo_Efficacy Determine_ID50 Determine ID50 In_Vivo_Efficacy->Determine_ID50 Lead_Optimization Lead Optimization Determine_ID50->Lead_Optimization Lead_Optimization->Compound_Synthesis

Caption: A typical experimental workflow for iNOS inhibitor validation.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Application Notes and Protocols: Reaction of 5-Amino-2-methoxy-4-picoline with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a versatile heterocyclic building block in organic synthesis and medicinal chemistry.[1][2][3][4] Its structure incorporates a nucleophilic amino group and an electron-donating methoxy group on a pyridine ring, making it a valuable precursor for the synthesis of a wide range of functionalized molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] The reactivity of the amino group allows for various transformations, including acylation, alkylation, and sulfonylation, while the pyridine ring itself can undergo electrophilic substitution reactions such as halogenation and nitration, albeit under controlled conditions due to the inherent electron-deficient nature of the pyridine nucleus.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles.

Reactivity Overview

The primary site of electrophilic attack on this compound is the exocyclic amino group, which is the most nucleophilic center in the molecule. Reactions such as acylation, alkylation, and sulfonylation readily occur at this position.

Electrophilic aromatic substitution on the pyridine ring is also possible. The amino group at C5 and the methoxy group at C2 are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In this molecule, the C6 position is para to the amino group and ortho to the methoxy group, and the C3 position is ortho to both the amino and methoxy groups. Therefore, electrophilic substitution is anticipated to occur preferentially at the C3 or C6 positions, depending on the specific electrophile and reaction conditions.

Data Presentation: Summary of Reactions and Conditions

The following table summarizes representative reactions of this compound with various electrophiles, along with typical reaction conditions and expected outcomes. Please note that yields are representative and may vary depending on the specific substrate, reagent, and experimental setup.

Reaction TypeElectrophileReagent/CatalystSolventTemp. (°C)Time (h)ProductTypical Yield (%)
Acylation Acetic anhydride-Toluene1002N-(2-methoxy-4-methylpyridin-5-yl)acetamide>95
Alkylation Methyl IodideSodium HydrideTHFRT55-(Methylamino)-2-methoxy-4-picoline70-80 (estimated)
Halogenation BromineSodium AcetateAcetic Acid80123-Bromo-5-amino-2-methoxy-4-picoline80-90 (estimated)
Nitration Nitric AcidSulfuric Acid-0 - 501-32-Methoxy-4-methyl-5-nitro-6-aminopyridine40-50 (estimated)

Experimental Protocols

N-Acylation: Synthesis of N-(2-methoxy-4-methylpyridin-5-yl)acetamide

This protocol describes the acylation of the amino group of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add acetic anhydride (1.4 eq).[3]

  • Stir the mixture and heat at 100 °C for 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, is typically obtained in high purity and can be used without further purification.[3]

N-Alkylation: Synthesis of 5-(Methylamino)-2-methoxy-4-picoline (Representative Protocol)

This protocol is a representative method for the N-alkylation of this compound, adapted from a similar procedure.[5]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Nitrogen or Argon atmosphere

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in freshly distilled THF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Halogenation: Synthesis of 3-Bromo-5-amino-2-methoxy-4-picoline (Representative Protocol)

This protocol for the bromination of the pyridine ring is adapted from a procedure for a structurally similar compound.[6]

Materials:

  • This compound

  • Bromine

  • Sodium acetate

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • 10% aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and sodium acetate (3.6 eq) in acetic acid in a round-bottom flask.

  • Add bromine (2.7 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to 0 °C and quench by the sequential addition of 10% aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution is neutral.

  • The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.

Nitration: Synthesis of 2-Methoxy-4-methyl-5-nitro-6-aminopyridine (Representative Protocol)

This protocol for the nitration of the pyridine ring is based on a general method for the nitration of aminopyridines.[7]

Materials:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the aminopicoline in sulfuric acid, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. The reaction can be gently heated to 50 °C if necessary, monitoring carefully.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Visualizations

General Workflow for Electrophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Isolation cluster_4 Purification A Dissolve this compound in appropriate solvent B Cool reaction mixture (if required) A->B C Add electrophile and/or catalyst dropwise B->C D Stir at specified temperature for a set time C->D E Monitor reaction by TLC D->E F Quench reaction E->F G Extract product F->G H Dry and concentrate G->H I Column chromatography or recrystallization H->I

Caption: General experimental workflow for electrophilic substitution reactions.

Reactivity of this compound

G cluster_0 Reaction at Amino Group cluster_1 Reaction at Pyridine Ring This compound This compound Acylation Acylation This compound->Acylation Alkylation Alkylation This compound->Alkylation Sulfonylation Sulfonylation This compound->Sulfonylation Halogenation Halogenation This compound->Halogenation Nitration Nitration This compound->Nitration

References

Application Notes and Protocols for the N-acylation of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 5-Amino-2-methoxy-4-picoline is a crucial chemical transformation in the synthesis of various biologically active molecules. The resulting amide, N-(2-methoxy-4-methylpyridin-5-yl)acetamide, serves as a key intermediate in the development of novel therapeutics. This document provides detailed experimental protocols for this reaction, summarizing quantitative data and outlining the reaction workflow. The methodologies presented are based on established procedures for the N-acylation of analogous aminopyridines, ensuring a high probability of success and reproducibility.

Reaction Scheme

The N-acylation of this compound is typically achieved through the reaction of the primary amine with an acylating agent, such as acetic anhydride or acetyl chloride. The general reaction scheme is depicted below:

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product N-(2-methoxy-4-methylpyridin-5-yl)acetamide reactant1->product Acylating Agent, Solvent, Base (optional) plus + reactant2 Acetic Anhydride or Acetyl Chloride

Caption: General reaction scheme for the N-acylation of this compound.

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of aminopyridine derivatives, providing an expected range for the N-acylation of this compound.

Table 1: Reaction Conditions and Yields for N-acylation of Aminopyridine Analogs

Starting MaterialAcylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
6-methoxy-4-methylpyridin-3-amineAcetic AnhydrideToluene-1002100>98
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride-702~95~95
Aromatic AminesAcetyl ChlorideDichloromethanePyridine/TEA0 to RT1-385-95>98

Note: Data for 6-methoxy-4-methylpyridin-3-amine and 2-Amino-4-methylpyridine are from analogous reactions and serve as a reference.[1][2] Purity is typically determined by HPLC or NMR.

Table 2: Spectroscopic Data for a Representative N-acylated Pyridine Product (N-(4-methylpyridin-2-yl)acetamide)

TechniqueKey Signals/Peaks
¹H NMR Signals corresponding to aromatic protons, methyl protons, and amide proton.
¹³C NMR Resonances for aromatic carbons, methyl carbon, and carbonyl carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.
Mass Spec. Molecular ion peak (M+) corresponding to the product's molecular weight.

Note: Specific chemical shifts and peak positions will vary for N-(2-methoxy-4-methylpyridin-5-yl)acetamide.

Experimental Protocols

Two primary protocols are presented for the N-acylation of this compound. Protocol A, utilizing acetic anhydride, is based on a highly successful procedure for a closely related isomer and is the recommended starting point.[1] Protocol B offers an alternative using acetyl chloride, which is a common and effective method for N-acylation.

Protocol A: N-acylation using Acetic Anhydride

This protocol is adapted from the high-yielding synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Addition of Reagent: To the stirred solution, add acetic anhydride (1.4 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol B: N-acylation using Acetyl Chloride and a Base

This protocol is a general and robust method for the N-acylation of aromatic amines.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine or TEA (1.2 eq) dropwise to the cooled solution.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Workflow and Logic

The selection of the appropriate N-acylation protocol depends on the desired reaction conditions and the availability of reagents. The following diagram illustrates the decision-making process and general workflow for the synthesis.

experimental_workflow cluster_start Starting Point cluster_decision Protocol Selection cluster_protocolA Protocol A cluster_protocolB Protocol B cluster_purification Purification & Analysis start This compound decision Choose Acylating Agent start->decision A1 Dissolve in Toluene decision->A1 Acetic Anhydride B1 Dissolve in DCM decision->B1 Acetyl Chloride A2 Add Acetic Anhydride A1->A2 A3 Heat at 100°C for 2h A2->A3 A4 Solvent Evaporation A3->A4 purify Purification (Recrystallization or Chromatography) A4->purify B2 Add Base (Pyridine/TEA) at 0°C B1->B2 B3 Add Acetyl Chloride at 0°C B2->B3 B4 Stir at RT for 1-3h B3->B4 B5 Aqueous Work-up B4->B5 B5->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: Workflow for the N-acylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent.

  • Pyridine and triethylamine are flammable and have strong odors.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols: Synthesis and Biological Screening of 5-Amino-2-methoxy-4-picoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-picoline and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The aminopicoline scaffold is recognized as a valuable pharmacophore, particularly for its role in the development of inhibitors for inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[2] Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy.

These application notes provide a comprehensive overview of the synthesis of this compound analogs and protocols for their biological evaluation as iNOS inhibitors. The methodologies described herein are intended to guide researchers in the generation of compound libraries for screening and the identification of lead candidates for further drug development.

Data Presentation: iNOS Inhibitory Activity of Aminopicoline Analogs

The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4-methylpyridine analogs against inducible nitric oxide synthase (iNOS). This data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the core structure influence inhibitory potency.

Compound IDStructureModification from 2-amino-4-methylpyridineiNOS IC50 (nM)
1 2-amino-4-methylpyridineParent CompoundGood Potency
2 6-substituted alkyl analog28
11 Removal of cis-methyl from alkene analog of 2282
16 Hydroxy group at position 6 instead of methyl or fluorineLarge reduction in potency
13 Methoxy group at position 6Inactive
15 2-fluoroethoxy group at position 6Inactive
24 Introduction of a double bond to analog 2Diminished potency

Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors.[1]

Experimental Protocols

General Synthetic Workflow for this compound Analogs

The synthesis of analogs of this compound can be achieved through a multi-step synthetic route. A generalized workflow is presented below, which can be adapted to introduce diversity at various positions of the picoline ring.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_product Final Product start Substituted Pyridine step1 Functional Group Interconversion start->step1 e.g., Halogenation step2 Introduction of Amino Group step1->step2 e.g., Buchwald-Hartwig amination step3 Introduction of Methoxy Group step2->step3 e.g., Nucleophilic substitution step4 Further Derivatization step3->step4 e.g., Acylation, Alkylation purify Column Chromatography / HPLC step4->purify analyze LC-MS / NMR purify->analyze product This compound Analog Library analyze->product

Caption: General synthetic workflow for the generation of a this compound analog library.

Detailed Protocol: Synthesis of a 6-Substituted 2-Amino-4-methylpyridine Analog

This protocol describes a representative synthesis of a 6-substituted analog, which can be adapted for the synthesis of other derivatives.

Materials:

  • 2-Amino-4-methyl-6-bromopyridine

  • Appropriate boronic acid or organotin reagent

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Amino-4-methyl-6-bromopyridine (1.0 eq) in the chosen anhydrous solvent, add the boronic acid or organotin reagent (1.2 eq) and the base (2.0 eq).

  • Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Biological Screening Protocol: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol details a cell-based assay to determine the inhibitory activity of the synthesized analogs on iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Synthesized this compound analogs

  • Griess Reagent kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known iNOS inhibitor).

  • iNOS Induction: Shortly after compound treatment, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect an aliquot of the cell culture supernatant from each well.

    • Perform the Griess assay according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions to the supernatant.

    • Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of iNOS inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for each active compound.

Signaling Pathway and Experimental Workflow Visualization

iNOS Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by the synthesized analogs.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO iNOS Inhibitor This compound Analog Inhibitor->iNOS_Protein Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-2-methoxy-4-picoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound with a high yield?

A two-step synthetic route starting from 2-chloro-4-methyl-5-nitropyridine is a common and effective method. This process involves:

  • Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group to form 2-methoxy-4-methyl-5-nitropyridine. This step has been reported with yields as high as 98%.[1]

  • Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.

Q2: What are the critical parameters to control during the methoxylation step?

The critical parameters for the methoxylation of 2-chloro-4-methyl-5-nitropyridine include the choice of methoxide source, solvent, temperature, and reaction time. Using sodium methoxide in absolute methanol at room temperature has been shown to be highly effective.[1]

Q3: Which reducing agents are suitable for the reduction of the nitro group in 2-methoxy-4-methyl-5-nitropyridine?

Several reducing agents can be employed for the reduction of the nitro group. The choice of reagent can impact the yield and may require different workup procedures. Common reducing agents include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method.

  • Metal/Acid Systems: Iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classical and cost-effective method.[2][3]

  • Tin(II) Chloride (SnCl₂): This is a mild reducing agent often used when other sensitive functional groups are present.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common and effective technique to monitor the progress of both the methoxylation and the reduction steps. By comparing the spots of the starting material, product, and reaction mixture, you can determine the extent of the reaction.

Q5: What are the common impurities or by-products in this synthesis?

In the methoxylation step, incomplete reaction can leave unreacted 2-chloro-4-methyl-5-nitropyridine. During the reduction of the nitro group, incomplete reduction can lead to the formation of intermediates such as nitroso or hydroxylamine derivatives.[4] Over-reduction is generally not a concern for the amino group.

Troubleshooting Guide

Problem 1: Low yield in the methoxylation step.
Possible Cause Suggested Solution
Incomplete reaction - Ensure the sodium is fully dissolved in methanol to form sodium methoxide before adding the chloropyridine.[1] - Increase the reaction time and monitor by TLC until the starting material is consumed.[1]
Moisture in the reaction - Use absolute (dry) methanol and ensure all glassware is thoroughly dried to prevent quenching of the sodium methoxide.
Suboptimal temperature - While the reaction proceeds at room temperature, gentle heating might be necessary if the reaction is sluggish. Monitor for potential side reactions at higher temperatures.
Inefficient extraction - Ensure the pH of the aqueous layer is adjusted to ~6 before extraction with ethyl acetate to maximize the recovery of the product.[1]
Problem 2: Low yield or incomplete reduction of the nitro group.
Possible Cause Suggested Solution
Inactive catalyst (Catalytic Hydrogenation) - Use a fresh batch of Pd/C or Raney Nickel. Ensure the catalyst is not exposed to air for extended periods.
Insufficient hydrogen pressure (Catalytic Hydrogenation) - Ensure a proper seal on the hydrogenation apparatus to maintain a positive hydrogen pressure. For difficult reductions, a higher pressure system may be required.
Poor quality of metal (Fe/HCl) - Use fine iron powder to maximize the surface area. Activating the iron with dilute acid before the reaction can improve its reactivity.[4]
Incorrect stoichiometry of reducing agent - Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to ensure complete reduction.[4]
Poor solubility of the nitro compound - If the starting material has low solubility in the chosen solvent, consider using a co-solvent system (e.g., ethanol/water) to improve solubility.[4]
Formation of stable intermediates - The reduction of a nitro group proceeds through several intermediates. If the reaction stalls, it might be due to the formation of a stable intermediate. Adjusting the reaction conditions (e.g., temperature, acid concentration) can help drive the reaction to completion.[4]

Experimental Protocols

Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-chloro-4-methyl-5-nitropyridine172.574.50 g26.07 mmol
Sodium22.992.30 g100 mmol
Absolute Methanol32.0490 mL-
Concentrated HCl36.46As needed-
Ethyl Acetate88.1150 mL-
Water18.0225 mL-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.30 g of sodium in 75 mL of absolute methanol under a nitrogen atmosphere. The reaction is exothermic, so cooling may be necessary.

  • Once all the sodium has reacted to form sodium methoxide, cool the solution to 0 °C.

  • Dissolve 4.50 g of 2-chloro-4-methyl-5-nitropyridine in 15 mL of absolute methanol.

  • Add the solution of 2-chloro-4-methyl-5-nitropyridine dropwise to the stirred sodium methoxide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the methanol under reduced pressure.

  • To the resulting solid, add 25 mL of water and adjust the pH to 6 with concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 2-methoxy-4-methyl-5-nitropyridine as an orange solid.[1]

Expected Yield: ~98%[1]

Step 2: Synthesis of this compound (Reduction of 2-methoxy-4-methyl-5-nitropyridine)

Method A: Catalytic Hydrogenation

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-methoxy-4-methyl-5-nitropyridine168.154.30 g25.57 mmol
10% Palladium on Carbon (Pd/C)-~0.43 g (10 wt%)-
Methanol or Ethanol-100 mL-
Hydrogen Gas2.02As needed-
Celite-As needed-

Procedure:

  • In a hydrogenation flask, dissolve 4.30 g of 2-methoxy-4-methyl-5-nitropyridine in 100 mL of methanol or ethanol.

  • Carefully add ~0.43 g of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or from a pressurized source) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol or ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.

Method B: Reduction with Iron and Hydrochloric Acid

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-methoxy-4-methyl-5-nitropyridine168.154.30 g25.57 mmol
Iron Powder55.85~4.3 g (3 eq.)~77 mmol
Ethanol46.07100 mL-
Concentrated HCl36.46~5 mL-
Sodium Bicarbonate (sat. solution)84.01As needed-
Ethyl Acetate88.11100 mL-

Procedure:

  • In a round-bottom flask, suspend 4.30 g of 2-methoxy-4-methyl-5-nitropyridine and 4.3 g of iron powder in 100 mL of ethanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow start Start: 2-chloro-4-methyl-5-nitropyridine step1 Step 1: Methoxylation (NaOCH3, CH3OH) start->step1 intermediate Intermediate: 2-methoxy-4-methyl-5-nitropyridine step1->intermediate step2 Step 2: Reduction (e.g., H2, Pd/C) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Reduction problem Problem: Low yield in nitro reduction cause1 Possible Cause: Inactive Catalyst problem->cause1 cause2 Possible Cause: Poor Solubility problem->cause2 cause3 Possible Cause: Incomplete Reaction problem->cause3 solution1 Solution: Use fresh catalyst cause1->solution1 solution2 Solution: Use co-solvent (e.g., EtOH/H2O) cause2->solution2 solution3 Solution: Increase reaction time/ temperature cause3->solution3

Caption: Troubleshooting logic for the nitro reduction step.

References

Technical Support Center: Synthesis of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxy-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the potential impurities at each step?

A1: A plausible and common synthetic route for this compound is a multi-step process starting from 2-chloro-4-methylpyridine. The key steps and their associated potential impurities are outlined below:

  • Step 1: Nitration of 2-chloro-4-methylpyridine.

    • Reaction: Introduction of a nitro group at the 5-position.

    • Potential Impurities:

      • Unreacted Starting Material: 2-chloro-4-methylpyridine.

      • Isomeric Byproducts: 2-chloro-3-nitro-4-methylpyridine, 2-chloro-6-nitro-4-methylpyridine.[1]

      • Over-nitration Products: Dinitrated picoline derivatives.

  • Step 2: Methoxylation of 2-chloro-5-nitro-4-methylpyridine.

    • Reaction: Nucleophilic substitution of the chlorine atom with a methoxy group.

    • Potential Impurities:

      • Unreacted Starting Material: 2-chloro-5-nitro-4-methylpyridine.

      • Hydrolysis Product: 5-nitro-4-methyl-pyridin-2-ol (if water is present).

  • Step 3: Reduction of 2-methoxy-5-nitro-4-methylpyridine.

    • Reaction: Reduction of the nitro group to an amino group.

    • Potential Impurities:

      • Unreacted Starting Material: 2-methoxy-5-nitro-4-methylpyridine.

      • Incomplete Reduction Intermediates: 2-methoxy-5-nitroso-4-methylpyridine, N-(2-methoxy-4-methylpyridin-5-yl)hydroxylamine.

      • Byproducts from Reductant: Impurities dependent on the reducing agent used (e.g., residual metals from catalytic hydrogenation).[2]

Q2: My final product purity is low after the final reduction step. What are the likely causes and how can I troubleshoot this?

A2: Low purity in the final product often points to issues in the reduction step or work-up procedure. Here are some common causes and troubleshooting tips:

  • Incomplete Reduction: The nitro group may not have been fully converted to the amine.

    • Troubleshooting:

      • Increase the reaction time.

      • Increase the amount of reducing agent.

      • Ensure the catalyst (if used) is active. For catalytic hydrogenation, use fresh catalyst.[3]

      • Optimize the reaction temperature and pressure.

  • Side Reactions: The reducing conditions might be too harsh, leading to undesired side reactions.

    • Troubleshooting:

      • Use a milder reducing agent.

      • Lower the reaction temperature.

      • Carefully control the pH of the reaction mixture.

  • Product Degradation: The amino group is susceptible to oxidation, especially during work-up.

    • Troubleshooting:

      • Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents.

      • Minimize the exposure of the product to air and light.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?

A3: Identifying an unknown impurity requires a systematic analytical approach.

  • Review the Synthetic Route: Consider all possible starting materials, intermediates, reagents, and potential side reactions that could lead to the formation of byproducts.

  • LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for proposing potential structures.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and deduce the elemental composition of the impurity.

  • Tandem MS (MS/MS): Fragmentation of the impurity ion can provide structural information.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural elucidation.

  • Forced Degradation Studies: Subjecting the final product to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any match the unknown impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in nitration step Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Formation of multiple isomers.Optimize nitrating agent and reaction conditions to favor the desired isomer.[1]
Presence of starting material in methoxylation step Insufficient amount of sodium methoxide.Use a slight excess of sodium methoxide.
Reaction temperature is too low.Increase the reaction temperature.
Multiple unexpected peaks after reduction Non-selective reduction.Use a more selective reducing agent (e.g., catalytic transfer hydrogenation).
Catalyst poisoning.Use a fresh batch of catalyst and ensure the starting material is free of catalyst poisons like sulfur compounds.[4]
Final product is discolored (e.g., brown or dark) Oxidation of the amino group.Handle the final product under an inert atmosphere. Use antioxidants during storage if necessary.
Residual metal catalyst.Purify the product using a method that effectively removes metal contaminants (e.g., filtration through Celite, silica gel chromatography with a suitable eluent).

Data Presentation

The following table summarizes hypothetical analytical data for this compound and its potential impurities, as might be observed by HPLC-MS.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Hypothetical RT (min) Hypothetical [M+H]⁺ (m/z)
This compoundC₇H₁₀N₂O138.175.2139.09
2-chloro-4-methylpyridineC₆H₆ClN127.578.5128.02
2-chloro-5-nitro-4-methylpyridineC₆H₅ClN₂O₂172.5710.1173.01
2-methoxy-5-nitro-4-methylpyridineC₇H₈N₂O₃168.159.3169.06
N-(2-methoxy-4-methylpyridin-5-yl)hydroxylamineC₇H₁₀N₂O₂154.176.8155.08
2-chloro-3-nitro-4-methylpyridineC₆H₅ClN₂O₂172.5710.5173.01

Experimental Protocols

Protocol for Impurity Profiling by HPLC-UV/MS

This protocol provides a general method for the separation and identification of potential impurities in the synthesis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction A 2-chloro-4-methylpyridine B 2-chloro-5-nitro-4-methylpyridine A->B HNO₃, H₂SO₄ I2 Impurity: Unreacted Starting Material A->I2 I1 Impurity: Isomeric nitration products B->I1 C 2-methoxy-5-nitro-4-methylpyridine B->C NaOCH₃, CH₃OH I3 Impurity: Unreacted Starting Material B->I3 D This compound C->D H₂, Pd/C I5 Impurity: Unreacted Starting Material C->I5 I4 Impurity: Incomplete reduction products D->I4

Caption: Synthetic workflow for this compound and potential impurity entry points.

G start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mw_det Determine Molecular Weight (m/z) lcms->mw_det compare Compare MW with Potential Impurities mw_det->compare match Potential Match Found compare->match Yes no_match No Match Found compare->no_match No hrms Perform HRMS for Elemental Composition match->hrms no_match->hrms isolate Isolate Impurity (e.g., preparative HPLC) hrms->isolate nmr Perform NMR for Structural Elucidation isolate->nmr structure_id Structure Identified nmr->structure_id

Caption: Troubleshooting workflow for the identification of an unknown impurity.

References

troubleshooting failed reactions of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-methoxy-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

This compound possesses three primary sites for reactivity: the amino group (-NH2), the methoxy group (-OCH3), and the pyridine ring itself. The amino group is a strong nucleophile and readily participates in reactions such as acylation and nucleophilic substitution.[1] The pyridine ring can undergo electrophilic substitution, though the electron-donating amino and methoxy groups influence the position of substitution.

Q2: My acylation/amide coupling reaction with this compound is failing or giving low yields. What are the common causes?

Low yields in amide coupling reactions are frequently due to several factors:

  • Insufficiently activated carboxylic acid: The carboxylic acid partner must be effectively activated for the nucleophilic attack by the amino group of this compound to occur efficiently.

  • Steric hindrance: Bulky substituents on either the carboxylic acid or the picoline can impede the reaction.

  • Inappropriate solvent or base: The choice of solvent and base is critical for reaction success. Polar aprotic solvents like DMF or THF are often suitable. The base should be strong enough to deprotonate the carboxylic acid but not so strong as to cause unwanted side reactions.

  • Low nucleophilicity of the amine: While generally a good nucleophile, the electronic properties of the pyridine ring can modulate the nucleophilicity of the amino group.

Q3: I am observing multiple products in my reaction. What are the likely side reactions?

Common side reactions with aminopyridines include:

  • Over-alkylation/acylation: The amino group can potentially react with more than one equivalent of the electrophile.

  • Ring substitution: Electrophilic reagents may react with the electron-rich pyridine ring in addition to the amino group.

  • Reaction with the methoxy group: Under certain conditions, the methoxy group can be demethylated.[1]

Q4: How does the methoxy group influence the reactivity of the pyridine ring?

The methoxy group is an electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, it also influences the basicity of the pyridine nitrogen. The presence of a methoxy group ortho to the nitrogen can decrease the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects and potential steric hindrance, which can be advantageous in certain reactions by preventing unwanted coordination with metal catalysts.

Q5: What are suitable protecting groups for the amino group of this compound?

Standard amine protecting groups can be employed. The choice depends on the reaction conditions you plan to use subsequently. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions.

  • Cbz (carboxybenzyl): Removed by hydrogenolysis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved by a secondary amine, such as piperidine.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
No or very little product formationIneffective carboxylic acid activationUse a more potent coupling reagent such as HATU, HBTU, or PyBOP.
Low reaction temperatureGently heat the reaction mixture (e.g., to 40-60 °C), monitoring for any decomposition.
Inappropriate solventSwitch to a polar aprotic solvent like DMF, NMP, or anhydrous THF.
Reaction starts but does not go to completionInsufficient reagent stoichiometryUse a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent.
Reversible reactionRemove water formed during the reaction using molecular sieves.
Formation of multiple unidentified productsSide reactionsProtect the amino group if other reactive sites on the molecule might be interfering.
Impure starting materialsEnsure the purity of this compound and the carboxylic acid using techniques like recrystallization or column chromatography.
Failed Nucleophilic Substitution Reactions
Symptom Possible Cause Suggested Solution
No reactionPoor leaving group on the electrophileUse an electrophile with a better leaving group (e.g., iodide > bromide > chloride).
Insufficiently nucleophilic amineAdd a non-nucleophilic base to enhance the nucleophilicity of the amino group.
Steric hindranceChoose a less sterically hindered electrophile or increase the reaction temperature.
Low product yieldCompeting elimination reactionUse a less hindered base and a lower reaction temperature.
Low solubility of reactantsSelect a solvent in which both reactants are fully soluble at the reaction temperature.

Data Presentation

The following table summarizes the yield and purity of an amide coupling reaction between a substituted aminopicolinic acid and an amine using different bases and solvents, which can serve as a reference for optimizing your own reactions.

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
HATUDIPEAIsopropylacetate2.58895
HATUTEADMFNot Specified55Not Reported

Experimental Protocols

Protocol 1: General Procedure for Acylation (Amide Bond Formation)

This protocol describes a general method for the acylation of this compound with a carboxylic acid using HATU as a coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Add DIPEA or TEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for a Failed Reaction

Failed_Reaction_Troubleshooting start Reaction Failed (Low or No Yield) check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) start->check_conditions check_procedure Verify Experimental Procedure start->check_procedure analyze_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_byproducts impure_reagents Impure/Incorrect Reagents check_reagents->impure_reagents wrong_conditions Suboptimal Conditions check_conditions->wrong_conditions procedural_error Error in Execution check_procedure->procedural_error side_reaction Side Reaction Occurred analyze_byproducts->side_reaction purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_conditions Optimize Conditions (see tables) wrong_conditions->optimize_conditions repeat_carefully Repeat Reaction Carefully procedural_error->repeat_carefully modify_protocol Modify Protocol (e.g., add protecting group) side_reaction->modify_protocol

Caption: A logical workflow for troubleshooting failed chemical reactions.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Prepare Dry Reagents & Solvents setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup activation 3. Activate Carboxylic Acid (e.g., with HATU) setup->activation addition 4. Add this compound & Base activation->addition monitoring 5. Monitor Reaction (TLC/LC-MS) addition->monitoring quench 6. Quench Reaction monitoring->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for an amide coupling reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-methoxy-4-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-methoxy-4-picoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for this compound derivatives?

A1: The synthesis of this compound and its derivatives often begins with a substituted pyridine ring. Common strategies involve the introduction of the amino and methoxy groups onto a pre-existing picoline (methylpyridine) scaffold. Key synthetic approaches can include nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor or amination of a pyridine derivative. For instance, a common precursor could be a di-halogenated picoline, where one halogen is selectively replaced by a methoxy group and the other by an amino group or a precursor to it.

Q2: What are the key reaction parameters to consider when optimizing the synthesis of this compound derivatives?

A2: Several parameters are crucial for optimizing the synthesis. These include:

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.

  • Catalyst: For certain reactions, such as cross-coupling reactions to introduce substituents, the choice of catalyst and ligand is critical.

  • Base: In reactions involving deprotonation or neutralization of acidic byproducts, the strength and stoichiometry of the base are important.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving high conversion without significant byproduct formation.

Q3: What are the typical byproducts that can form during the synthesis of this compound derivatives?

A3: The formation of byproducts is a common challenge. Potential side products can include:

  • Isomeric products: Depending on the substitution pattern of the starting material, substitution at different positions on the pyridine ring can lead to isomeric byproducts.

  • Di-substituted products: If the reaction conditions are not carefully controlled, undesired di-amination or di-methoxylation can occur.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of starting materials or intermediates can lead to undesired hydroxylated pyridines.

  • Products from side-chain reactions: The methyl group on the picoline ring can potentially undergo side reactions under certain conditions.

Q4: What are the recommended purification techniques for this compound derivatives?

A4: Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification methods include:

  • Column chromatography: This is a widely used technique for separating compounds with different polarities.

  • Recrystallization: This method is effective for purifying solid products.

  • Acid-base extraction: The basicity of the amino group on the pyridine ring allows for selective extraction into an acidic aqueous phase, followed by neutralization and re-extraction into an organic solvent. This can be an effective way to separate the product from non-basic impurities.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low or no conversion to the desired this compound derivative. What are the potential causes and solutions?

  • Answer:

    • Inactive Catalyst or Reagents: Ensure that the catalyst (if used) is active and that all reagents are pure and dry. Moisture can deactivate many organometallic catalysts and reagents.

    • Incorrect Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale experiments at different temperatures to find the optimum.

    • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. Ensure that the reactants are sufficiently soluble and that the solvent is compatible with the reaction chemistry.

    • Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over time using techniques like TLC or LC-MS.

    • Poor Nucleophile/Electrophile Reactivity: The reactivity of the starting materials may be low. Consider using a more reactive derivative or a different coupling strategy.

Issue 2: Formation of Multiple Products/Byproducts

  • Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

  • Answer:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway over competing side reactions.

    • Change the Catalyst/Ligand: In catalyzed reactions, the choice of catalyst and ligand can have a profound effect on regioselectivity and chemoselectivity.

    • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of di-substituted or other undesired products. For example, using a slight excess of one reagent may drive the reaction to completion, but a large excess can lead to side reactions.

    • Protecting Groups: If there are multiple reactive sites on the starting material, consider using protecting groups to block unwanted reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound derivative from the reaction mixture. What purification strategies can I try?

  • Answer:

    • Optimize Chromatographic Conditions: If using column chromatography, experiment with different solvent systems (eluent) and stationary phases to achieve better separation.

    • Acid-Base Extraction: As mentioned in the FAQs, leveraging the basicity of the amino group can be a powerful purification tool. Dissolve the crude product in an organic solvent and extract with a dilute acid solution. The desired product will move to the aqueous phase. Then, basify the aqueous phase and extract the pure product back into an organic solvent.

    • Recrystallization Solvent Screening: For solid products, perform small-scale trials with different solvents or solvent mixtures to find suitable conditions for recrystallization.

    • Derivative Formation: In some challenging cases, it may be beneficial to convert the product into a derivative (e.g., an acetylated amine) that is easier to purify. The protecting group can then be removed in a subsequent step.

Data Presentation

Table 1: Template for Reaction Condition Optimization

EntryTemperature (°C)Catalyst (mol%)SolventBase (equivalents)Time (h)Yield (%)Purity (%)
1805Dioxane1.512
21005Dioxane1.512
31205Dioxane1.512
41002Dioxane1.512
510010Dioxane1.512
61005Toluene1.512
71005DMF1.512
81005Dioxane1.012
91005Dioxane2.012
101005Dioxane1.56
111005Dioxane1.524

Experimental Protocols

A detailed experimental protocol for a specific synthesis will depend on the chosen synthetic route. The following is a generalized protocol for a nucleophilic aromatic substitution reaction to introduce an amino group onto a pyridine ring, which can be adapted for the synthesis of this compound derivatives.

General Protocol for Nucleophilic Aromatic Substitution (Amination)

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridine starting material (e.g., a halogenated 2-methoxy-4-picoline), the amine source (e.g., an amine or an ammonia surrogate), a suitable solvent (e.g., dioxane, toluene, or DMF), and a base (e.g., sodium tert-butoxide, potassium carbonate).

  • Catalyst Addition (if applicable): If a catalyst is required (e.g., a palladium catalyst for Buchwald-Hartwig amination), add the catalyst and the corresponding ligand to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography, recrystallization, or acid-base extraction to yield the pure this compound derivative.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification Start Starting Materials (Pyridine Precursor, Amine Source, etc.) Setup Reaction Setup (Inert Atmosphere, Solvent, Base) Start->Setup Heating Heating and Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purify Purification (Chromatography, Recrystallization) Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Guide Start Reaction Issue Encountered LowYield Low or No Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckReagents Check Reagent/Catalyst Activity LowYield->CheckReagents Yes PurificationDifficulty Purification Difficulty? MultipleProducts->PurificationDifficulty No LowerTemp Lower Temperature MultipleProducts->LowerTemp Yes OptimizeChroma Optimize Chromatography PurificationDifficulty->OptimizeChroma Yes OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent IncreaseTime Increase Reaction Time ChangeSolvent->IncreaseTime ChangeCatalyst Change Catalyst/Ligand LowerTemp->ChangeCatalyst ControlStoichiometry Control Stoichiometry ChangeCatalyst->ControlStoichiometry UseProtectingGroups Use Protecting Groups ControlStoichiometry->UseProtectingGroups AcidBaseExtract Perform Acid-Base Extraction OptimizeChroma->AcidBaseExtract Recrystallize Screen Recrystallization Solvents AcidBaseExtract->Recrystallize

Caption: Troubleshooting decision tree for common synthesis issues.

Technical Support Center: 5-Amino-2-methoxy-4-picoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in the synthesis of 5-Amino-2-methoxy-4-picoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound and their associated potential byproducts?

A common and effective synthetic pathway to this compound involves a two-step process:

  • Methoxylation: Nucleophilic substitution of a chlorine atom on a pyridine ring with a methoxy group. A typical starting material is 2-chloro-4-methyl-5-nitropyridine, which reacts with a methoxide source, such as sodium methoxide, to yield 2-methoxy-4-methyl-5-nitropyridine.

  • Reduction: The nitro group of 2-methoxy-4-methyl-5-nitropyridine is then reduced to an amino group, yielding the final product, this compound. This is often achieved through catalytic hydrogenation.

Each of these steps can generate specific byproducts. The following sections detail these potential impurities and how to identify them.

Q2: During the methoxylation of 2-chloro-4-methyl-5-nitropyridine, I observe an impurity with a lower retention time in my HPLC analysis. What could it be?

This is likely the unreacted starting material, 2-chloro-4-methyl-5-nitropyridine .

  • Cause: Incomplete reaction due to insufficient reaction time, temperature, or amount of methoxide reagent.

  • Troubleshooting:

    • Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Increase the reaction temperature or time as needed.

    • Use a slight excess of the methoxide reagent.

    • Ensure your reagents are anhydrous, as water can consume the methoxide and lead to other byproducts.

Another possibility is the formation of 2-hydroxy-4-methyl-5-nitropyridine due to the presence of water in the reaction mixture, which can hydrolyze the starting material.

  • Identification: This byproduct will have a different retention time in HPLC and can be confirmed by mass spectrometry, which will show a molecular weight corresponding to the hydroxy-substituted compound.

Q3: After the reduction of 2-methoxy-4-methyl-5-nitropyridine, my product is not as pure as expected. What are the likely byproducts from this step?

The reduction of the nitro group is a critical step where several byproducts can form.

  • Incomplete Reduction: The most common issue is the incomplete reduction of the nitro group, leading to the formation of 2-methoxy-4-methyl-5-nitrosopyridine and 5-hydroxylamino-2-methoxy-4-picoline .

    • Cause: Insufficient catalyst, low hydrogen pressure, or short reaction time.

    • Troubleshooting:

      • Ensure the catalyst is active and used in the correct amount.

      • Increase the hydrogen pressure and/or reaction time.

      • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Over-reduction: While less common under controlled conditions, harsh reduction conditions could potentially lead to the reduction of the pyridine ring.

  • De-methoxylation: In some catalytic hydrogenation reactions, particularly with palladium catalysts, a methoxy group can be cleaved, leading to the formation of 5-Amino-4-picolin-2-ol .

Q4: I have a persistent impurity that is difficult to separate from the final product. Could it be a diamino compound?

Yes, the formation of a diamino byproduct is a possibility, though less common. 2,5-diamino-4-picoline could potentially be formed under certain reductive amination conditions or if there are side reactions with ammonia sources.

  • Identification: This byproduct would have a significantly different polarity and can be identified by mass spectrometry, which would show a molecular weight corresponding to the diamino-substituted picoline.

Summary of Potential Byproducts and Analytical Data

Byproduct NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Observations
From Methoxylation
2-chloro-4-methyl-5-nitropyridine
ClC1=NC(C)=CC(N(=O)=O)=C1C₆H₅ClN₂O₂172.57Unreacted starting material, detectable by HPLC and GC-MS.
2-hydroxy-4-methyl-5-nitropyridine
OC1=NC(C)=CC(N(=O)=O)=C1C₆H₆N₂O₃154.12HPLC peak with a different retention time. MS will confirm the mass.
From Reduction
2-methoxy-4-methyl-5-nitrosopyridine
COC1=NC(C)=CC(N=O)=C1C₇H₈N₂O₂152.15Intermediate of reduction, may be observed in small amounts by LC-MS if the reaction is incomplete.
5-hydroxylamino-2-methoxy-4-picoline
COC1=NC(C)=CC(N(O))=C1C₇H₁₀N₂O₂154.17Another intermediate of reduction. Detectable by LC-MS.
5-Amino-4-picolin-2-ol
NC1=CC(C)=NC(O)=C1C₆H₈N₂O124.14Potential byproduct from de-methoxylation during reduction.
Other Potential Byproducts
2,5-diamino-4-picoline
NC1=NC(C)=CC(N)=C1C₆H₉N₃123.16Can be detected by LC-MS. Will have a distinct retention time due to increased polarity.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine
  • Reaction Setup: To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) dropwise.[1]

  • Reaction: Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.[1]

  • Work-up: Concentrate the reaction mixture to a solid by evaporation under reduced pressure. Place the solid in water (25 ml), adjust the pH to 6 with concentrated HCl, and extract with ethyl acetate (2 x 25 ml).[1]

  • Isolation: Combine the organic extracts, dry over MgSO₄, and evaporate under reduced pressure to yield the product.[1]

Protocol 2: Catalytic Hydrogenation of 2-methoxy-4-methyl-5-nitropyridine
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxy-4-methyl-5-nitropyridine (1.0 g, 5.95 mmol) in a suitable solvent such as methanol or ethanol (20 mL).

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50-100 mg).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase or a suitable solvent like methanol.

Visualizing Reaction Pathways and Workflows

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts A 2-chloro-4-methyl- 5-nitropyridine B 2-methoxy-4-methyl- 5-nitropyridine A->B  NaOCH3 / CH3OH   D 2-hydroxy-4-methyl- 5-nitropyridine (Hydrolysis Byproduct) A->D  H2O (impurity)   C 5-Amino-2-methoxy- 4-picoline B->C  H2 / Pd/C   E 2-methoxy-5-nitroso- 4-picoline (Incomplete Reduction) B->E G 5-Amino-2-hydroxy- 4-picoline (De-methoxylation) B->G  Harsh Reduction   H 2,5-diamino-4-picoline (Side Reaction) C->H  Side Reaction   F 5-hydroxylamino-2-methoxy- 4-picoline (Incomplete Reduction) E->F F->C

Caption: Synthetic route and potential byproducts.

Diagram 2: Analytical Workflow for Byproduct Identification

Analytical_Workflow A Crude Reaction Mixture B TLC Analysis A->B Quick Check C HPLC-UV Analysis A->C Purity & Quantification D LC-MS Analysis C->D Mass Identification E Fraction Collection (Prep-HPLC) D->E Isolate Impurity G Structure Elucidation D->G F NMR Spectroscopy (1H, 13C) E->F Structural Info F->G

Caption: Workflow for byproduct identification.

References

Technical Support Center: Purification of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 5-Amino-2-methoxy-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on synthetic routes for analogous aminopyridines, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Formation of other picoline isomers depending on the synthetic strategy.

  • Over-alkylation or under-alkylation products: If methylation is part of the synthesis.

  • Oxidation products: The amino group is susceptible to oxidation, which can lead to colored impurities.

  • Residual solvents and reagents: Solvents and reagents carried over from the reaction work-up.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities. The amino group on the pyridine ring can be sensitive to air and light. To address this, you can try the following:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate colored impurities.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during heating steps.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid this compound. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Problem: Oiling Out

  • Possible Cause: The boiling point of the solvent is too high, or the compound is melting before it dissolves. The solution may be supersaturated.

  • Solution:

    • Use a lower-boiling point solvent.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Ensure the solution is not overly concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

Problem: Poor Crystal Yield

  • Possible Cause: The compound is too soluble in the chosen solvent even at low temperatures. Too much solvent was used.

  • Solution:

    • Try a different solvent or a mixed solvent system to reduce solubility at low temperatures.

    • Reduce the amount of solvent used to dissolve the crude product.

    • After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal formation.

    • Partially evaporate the solvent to increase the concentration of the product.

Problem: Impurities Co-crystallize with the Product

  • Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.

  • Solution:

    • Perform a solvent screen to find a more selective solvent system.

    • Consider a two-solvent recrystallization method. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then clarify by adding a few drops of the "good" solvent and allow to cool.

Column Chromatography

Flash column chromatography is a common method for purifying this compound, especially for removing closely related impurities. Due to the basic nature of the amino group, special considerations are needed.

Problem: Tailing of the Product Peak

  • Possible Cause: The basic amino group is interacting strongly with the acidic silica gel.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase, such as alumina or amine-functionalized silica.

Problem: Poor Separation of Impurities

  • Possible Cause: The eluent system is not optimized for the specific mixture.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • Ensure the column is not overloaded with the crude material. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Data Presentation

Table 1: Comparison of Purification Methods for Aminopyridine Analogs

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization>98%[1]80-95%Simple, cost-effective, scalable.Can be time-consuming to find the right solvent; may not remove all impurities.
Flash Chromatography>99%70-90%High resolution for complex mixtures; adaptable.Requires more solvent and materials; can be less scalable.
Acid-Base Extraction>95% (as a pre-purification step)>90%Good for removing non-basic or acidic impurities.May not remove structurally similar basic impurities.

Data is based on structurally similar aminopyridines and may vary for this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for aminopyridines is a mixture of ethyl acetate and hexanes, with the addition of 0.5% triethylamine. Adjust the ratio to achieve an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, HPLC) Crude_Product->Initial_Analysis Decision Is Purity >98%? Initial_Analysis->Decision Purification_Step Purification Method Selection Decision->Purification_Step No Pure_Product Pure Product (>98%) Decision->Pure_Product Yes Recrystallization Recrystallization Purification_Step->Recrystallization Chromatography Column Chromatography Purification_Step->Chromatography Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Analysis Chromatography->Final_Analysis Final_Analysis->Decision

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Poor_Yield Poor Yield Problem->Poor_Yield Yes Co_Crystallization Co-Crystallization of Impurities Problem->Co_Crystallization Yes Solution1 Use lower boiling point solvent or co-solvent Oiling_Out->Solution1 Solution2 Use less solvent or a different solvent system Poor_Yield->Solution2 Solution3 Perform solvent screen for higher selectivity Co_Crystallization->Solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

preventing decomposition of 5-Amino-2-methoxy-4-picoline during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-methoxy-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative.[1][2][3] Its structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate in organic synthesis.[1][2] It is commonly used in the development of pharmaceuticals, particularly for neurological disorders, and in the synthesis of agrochemicals like herbicides and pesticides.[2]

Q2: What are the main stability concerns with this compound?

A2: While generally considered a stable compound, its reactivity lies in the nucleophilic amino group and the pyridine ring nitrogen.[1] Key stability concerns during reactions include:

  • Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[4][5]

  • Over-alkylation/Over-acylation: The amino group can undergo multiple substitutions, leading to di- or poly-alkylation/acylation instead of the desired mono-substituted product.

  • Thermal Decomposition: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.

  • pH Sensitivity: Extreme acidic or basic conditions can promote side reactions or degradation.

Q3: How should this compound be stored?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6] Storage at 0-8°C is recommended.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Formation of N-Oxide Impurities

Symptoms:

  • Appearance of a new spot on TLC with a lower Rf value than the starting material or product.

  • Mass spectrometry data showing an increase of 16 amu in the mass of the starting material or product.

  • Changes in the reaction mixture's color, often turning darker.

Root Causes:

  • Presence of oxidizing agents in the reaction mixture (e.g., peroxides in solvents, certain metal catalysts).

  • Exposure of the reaction to air (oxygen) for prolonged periods, especially at elevated temperatures.

Solutions:

  • Degas Solvents: Before use, degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by the freeze-pump-thaw method to remove dissolved oxygen.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.

  • Add Antioxidants: For reactions sensitive to oxidation, the addition of a radical scavenger or antioxidant may be beneficial.[7][8][9] However, compatibility with the desired reaction must be confirmed.

  • Purify Reagents: Ensure all reagents, especially solvents, are free from peroxide impurities.

Issue 2: Over-alkylation or Over-acylation of the Amino Group

Symptoms:

  • Formation of multiple products with higher molecular weights than the expected mono-substituted product, as observed by LC-MS.

  • Complex proton NMR spectrum with multiple sets of signals corresponding to different substitution patterns.

Root Causes:

  • The mono-substituted product is more nucleophilic than the starting amine, leading to a second substitution.

  • Use of a large excess of the alkylating or acylating agent.

  • Reaction conditions (e.g., high temperature, strong base) that favor multiple substitutions.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating or acylating agent. A slow, dropwise addition of the electrophile can also help to control the reaction.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-substitution.

  • Choice of Base: For acylations, a non-nucleophilic bulky base can be used to deprotonate the amino group without competing in the reaction. For alkylations, a weaker base might be preferable to control the reactivity.

  • Protect the Amino Group: The most robust solution is to protect the amino group before the reaction and deprotect it afterward. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[10][11][12]

Experimental Protocol: Boc Protection of this compound [10][13]

StepProcedure
1. Dissolution Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
2. Addition of Reagents Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution.
3. Base Addition Add a base such as triethylamine (TEA, 1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to catalyze the reaction.
4. Reaction Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
5. Work-up Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
6. Purification Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the Boc-protected product.

Experimental Protocol: Boc Deprotection [10][11][14][15]

StepProcedure
1. Dissolution Dissolve the Boc-protected this compound in a suitable solvent like DCM or dioxane.
2. Acid Addition Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).
3. Reaction Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
4. Work-up Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt).
5. Neutralization (Optional) If the free amine is required, the salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Issue 3: General Decomposition and Low Yields

Symptoms:

  • Formation of a complex mixture of unidentifiable byproducts.

  • Significant loss of starting material without corresponding product formation.

  • Darkening or polymerization of the reaction mixture.

Root Causes:

  • Incompatible reaction conditions (e.g., strong acids/bases, high temperatures).

  • Presence of reactive functional groups on other reagents that can react with the picoline derivative.

  • Instability of reactants or products under the reaction or work-up conditions.

Solutions:

  • Screen Reaction Conditions: Systematically vary the solvent, temperature, and catalyst to find the optimal conditions for the desired transformation while minimizing decomposition.

  • Purification of Reagents: Use freshly distilled or purified solvents and reagents to avoid introducing impurities that could catalyze decomposition.

  • Protecting Group Strategy: As mentioned previously, protecting the reactive amino group can prevent many side reactions.

  • Modified Work-up: If the product is sensitive to the work-up conditions (e.g., acidic or basic washes), consider alternative purification methods such as direct crystallization or column chromatography on a neutral stationary phase (e.g., alumina).

Visualizing Workflows

Diagram 1: General Troubleshooting Workflow for this compound Reactions

G Troubleshooting Workflow cluster_solutions Solutions start Reaction with this compound check_purity Check Reaction Outcome (TLC, LC-MS) start->check_purity low_yield Low Yield / Decomposition? check_purity->low_yield identify_byproducts Identify Byproducts (MS, NMR) low_yield->identify_byproducts Yes success Successful Reaction low_yield->success No n_oxide N-Oxide Formation? identify_byproducts->n_oxide over_alkylation Over-alkylation/acylation? n_oxide->over_alkylation No inert_atmosphere Use Inert Atmosphere / Degas Solvents n_oxide->inert_atmosphere Yes other_decomp Other Decomposition? over_alkylation->other_decomp No adjust_stoichiometry Adjust Stoichiometry / Slow Addition over_alkylation->adjust_stoichiometry Yes optimize_conditions Optimize Conditions (Temp, Solvent, etc.) other_decomp->optimize_conditions Yes protect_amine Protect Amino Group (e.g., Boc) other_decomp->protect_amine Yes optimize_conditions->start protect_amine->start inert_atmosphere->start adjust_stoichiometry->start purify_reagents Purify Reagents purify_reagents->start

Caption: A logical workflow for troubleshooting common issues during reactions with this compound.

Diagram 2: Decision Pathway for Using a Protecting Group

G Protecting Group Decision Pathway start Planning a reaction with this compound reaction_type What is the reaction type? start->reaction_type alkylation_acylation Alkylation or Acylation reaction_type->alkylation_acylation other_reaction Other Reaction reaction_type->other_reaction use_pg Use a Protecting Group (e.g., Boc) alkylation_acylation->use_pg harsh_conditions Does the reaction involve harsh conditions (strong acid/base, high temp)? other_reaction->harsh_conditions multiple_sites Are there other nucleophilic sites? harsh_conditions->multiple_sites No harsh_conditions->use_pg Yes multiple_sites->use_pg Yes no_pg Proceed without Protecting Group (with caution) multiple_sites->no_pg No

References

Technical Support Center: Scale-up Synthesis of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Amino-2-methoxy-4-picoline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature.[1]
Suboptimal stoichiometry of reagents.Carefully control the molar ratios of reactants and reagents. Perform small-scale experiments to optimize stoichiometry before proceeding with a large-scale reaction.
Degradation of starting material or product.Ensure the quality of starting materials. For temperature-sensitive steps, maintain strict temperature control. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
Impurity Formation Side reactions due to incorrect temperature or addition rate of reagents.Maintain precise temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling and control the rate of reagent addition.
Presence of impurities in starting materials.Use high-purity starting materials. Analyze starting materials for impurities before use.
Cross-contamination from equipment.Ensure all glassware and reactors are thoroughly cleaned and dried before use.
Poor Product Isolation Inefficient extraction or crystallization.Optimize the extraction solvent system and the number of extractions. For crystallization, screen different solvents and control the cooling rate to obtain a higher yield of pure product.
Product loss during filtration or drying.Use appropriate filter media to minimize product loss. Dry the product under optimized conditions (temperature and pressure) to avoid degradation.[2]
Difficulty in Purification Formation of closely related byproducts.Employ high-resolution purification techniques such as column chromatography or preparative HPLC. Optimize the mobile phase and stationary phase for better separation.
Presence of colored impurities.Treat the crude product with activated carbon to remove colored impurities.
Exothermic Reaction Runaway Inadequate heat removal during scale-up.Ensure the reactor has sufficient cooling capacity. Use a jacketed reactor with a reliable temperature control system. Add reagents in portions or via a dropping funnel to control the reaction rate and heat generation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: While specific literature on the scale-up of this compound is limited, general methods for synthesizing substituted pyridines can be adapted. Common industrial approaches include multi-step syntheses starting from readily available precursors.[3][4] One potential route involves the construction of the pyridine ring followed by functional group interconversions. For instance, a synthesis could start from a furan derivative, which undergoes ring expansion to form the pyridine core, followed by chlorination, methoxylation, and amination steps.[4][5]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The synthesis of substituted pyridines can involve hazardous reagents and reactions. Key safety considerations include:

  • Handling of Reagents : Many reagents used in pyridine synthesis are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical.[6]

  • Control of Exothermic Reactions : Some reaction steps, such as nitration or chlorination, can be highly exothermic. Proper temperature control and monitoring are crucial to prevent reaction runaways.[1]

  • Ventilation : Work in a well-ventilated area or use a fume hood to avoid inhalation of volatile and potentially toxic compounds.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation is critical for achieving high purity and yield in a scale-up process. Key strategies include:

  • Precise Control of Reaction Conditions : Strictly control temperature, pressure, and reaction time.

  • Controlled Reagent Addition : Add reagents slowly and in a controlled manner to prevent localized high concentrations that can lead to side reactions.

  • Inert Atmosphere : For sensitive intermediates, conducting the reaction under an inert atmosphere can prevent oxidative side reactions.[2]

  • Use of High-Purity Starting Materials : The purity of your starting materials directly impacts the purity of your final product.

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: Large-scale purification of this compound can be achieved through:

  • Crystallization : This is often the most cost-effective method for purifying solids on a large scale. The choice of solvent is critical for obtaining high purity and yield.

  • Distillation : If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Chromatography : While often used in laboratory-scale synthesis, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products or when other methods fail to provide the required purity.

Experimental Protocols

A generalized experimental protocol for a potential multi-step synthesis of this compound, based on common pyridine synthesis strategies, is provided below. Note: This is a conceptual protocol and must be optimized and validated at a small scale before attempting a large-scale synthesis.

Step 1: Synthesis of a Substituted Pyridine Precursor (Illustrative Example)

This step would involve the formation of the core pyridine ring. A common method is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.[7][8]

Step 2: Functional Group Interconversion (e.g., Nitration)

The introduction of a nitro group can be a key step to enable the subsequent introduction of the amino group.

  • Reaction Setup : In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve the pyridine precursor from Step 1 in concentrated sulfuric acid.

  • Cooling : Cool the mixture to 0-5 °C in an ice bath.

  • Nitration : Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring : Monitor the reaction by TLC or HPLC until completion.

  • Work-up : Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • Isolation : Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

Step 3: Reduction of the Nitro Group to an Amino Group

  • Reaction Setup : In a hydrogenation reactor, dissolve the nitro-pyridine intermediate in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition : Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation : Pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (as monitored by hydrogen uptake or TLC/HPLC).

  • Catalyst Removal : Filter the reaction mixture to remove the catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine product.

Step 4: Introduction of the Methoxy Group (Illustrative)

The introduction of the methoxy group might be achieved via nucleophilic aromatic substitution on a suitable precursor (e.g., a chloro-substituted pyridine).

  • Reaction Setup : Dissolve the chloro-pyridine precursor in a suitable solvent (e.g., methanol).

  • Base Addition : Add a base such as sodium methoxide.

  • Reaction : Heat the mixture to reflux and monitor the reaction until completion.

  • Work-up and Purification : After cooling, neutralize the reaction mixture and extract the product. Purify the crude product by crystallization or distillation.

Visualizations

Synthesis_Pathway Start Starting Materials (e.g., Furan derivative) Step1 Ring Expansion & Formation of Pyridine Core Start->Step1 Step2 Functional Group Interconversion (e.g., Chlorination) Step1->Step2 Step3 Methoxylation Step2->Step3 Step4 Amination Step3->Step4 Final_Product This compound Step4->Final_Product

Caption: Generalized synthetic pathway for this compound.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Regioselectivity in Reactions with 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxy-4-picoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing regioselectivity during the chemical modification of this versatile pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic and steric effects of the three substituents on the pyridine ring: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups.

  • Amino Group (-NH₂): This is a strong activating group and a powerful ortho, para-director. Due to its position at C5, it strongly directs incoming electrophiles to the C6 and C4 positions. However, the C4 position is already substituted.

  • Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is also an activating, ortho, para-director. It directs electrophiles to the C3 and C5 positions. The C5 position is already occupied by the amino group.

  • Methyl Group (-CH₃): Situated at the C4 position, the methyl group is a weakly activating, ortho, para-director. It directs towards the C3 and C5 positions, which are adjacent to it.

The interplay of these directing effects determines the final regiochemical outcome. The amino group is the most powerful activating group and will have a dominant influence.

Q2: Where is the most probable site of electrophilic attack on the this compound ring?

A2: The most probable site for electrophilic attack is the C6 position . This is due to the strong ortho-directing effect of the C5-amino group, which is the most powerful activating substituent on the ring. The C3 position is also activated by the C2-methoxy and C4-methyl groups, but to a lesser extent. Steric hindrance from the adjacent methyl group at C4 might also slightly disfavor substitution at C3.

Q3: How does the reaction medium (e.g., acidic conditions) affect the reactivity and regioselectivity?

A3: The reaction medium can significantly alter the outcome. Under strongly acidic conditions, the basic nitrogen atom of the pyridine ring and the exocyclic amino group can be protonated. Protonation of the ring nitrogen deactivates the entire ring towards electrophilic attack. Protonation of the amino group converts it from a strong activating group (-NH₂) into a strong deactivating group (-NH₃⁺), which would then direct incoming electrophiles to the meta position (C3). Therefore, careful control of pH is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Deactivation of the pyridine ring under strongly acidic conditions. 2. Insufficiently reactive electrophile.1. Perform the reaction under neutral or mildly acidic conditions. Consider protecting the amino group as an amide to reduce its basicity and prevent protonation. 2. Use a more potent electrophile or a suitable catalyst to enhance reactivity.
Poor Regioselectivity (Mixture of Isomers) 1. Competing directing effects from the substituents. 2. Harsh reaction conditions (e.g., high temperature) leading to loss of selectivity. 3. Protonation of the amino group leading to meta-directing effects.1. Modify the reaction conditions (solvent, temperature, catalyst) to favor one directing effect over another. 2. Conduct the reaction at a lower temperature to improve selectivity. 3. Use a less acidic reaction medium or protect the amino group. For instance, converting the amino group to an acetamide can modulate its directing strength and steric bulk.
Formation of Unexpected Products 1. Side reactions involving the substituents (e.g., oxidation of the amino or methyl group). 2. Ring-opening or other rearrangements under certain conditions.1. Employ milder reaction conditions and ensure the absence of strong oxidizing agents unless intended. 2. Carefully review the literature for potential side reactions under the chosen conditions and consider alternative synthetic routes.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The following table summarizes the expected major and minor products for common electrophilic aromatic substitution reactions based on the directing effects of the substituents.

Reaction Reagents Predicted Major Product Predicted Minor Product(s) Rationale
Halogenation Br₂ or Cl₂ with a Lewis acid (e.g., FeBr₃) or N-halosuccinimide (NBS/NCS)6-Halo-5-amino-2-methoxy-4-picoline3-Halo-5-amino-2-methoxy-4-picolineThe strong ortho-directing effect of the C5-amino group favors substitution at C6. The C3 position is also activated but to a lesser extent.
Nitration HNO₃/H₂SO₄6-Nitro-5-amino-2-methoxy-4-picoline3-Nitro-5-amino-2-methoxy-4-picolineSimilar to halogenation, the C5-amino group directs to the C6 position. Careful control of acidity is crucial to avoid protonation of the amino group.[1][2]
Sulfonation Fuming H₂SO₄This compound-6-sulfonic acidThis compound-3-sulfonic acidThe directing effects are consistent with other EAS reactions. The reaction is often reversible and may be subject to thermodynamic control.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and scales.

General Protocol for Regioselective Bromination at the C6 Position
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the cooled reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 6-bromo-5-amino-2-methoxy-4-picoline.

Visualizations

G Directing Effects in Electrophilic Substitution cluster_molecule This compound cluster_directing Directing Groups cluster_positions Activated Positions mol C2-OCH3 C3-H C4-CH3 C5-NH2 C6-H N NH2 C5-NH2 (Strong Activator) OCH3 C2-OCH3 (Activator) CH3 C4-CH3 (Weak Activator) C6 C6 (Major) C3 C3 (Minor) NH2->C6 ortho OCH3->C3 ortho CH3->C3 ortho

Caption: Directing effects of substituents on this compound.

G General Experimental Workflow for C6-Halogenation start Start: Dissolve this compound in anhydrous solvent cool Cool to 0 °C start->cool add_reagent Slowly add N-halosuccinimide solution cool->add_reagent react Stir and monitor reaction by TLC add_reagent->react quench Quench with aq. Na2S2O3 react->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end_node End: Isolated 6-Halo product purify->end_node

Caption: A generalized workflow for the C6-halogenation of this compound.

References

solvent effects on the reactivity of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-methoxy-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of the amino group in this compound?

The nucleophilicity of the 5-amino group is significantly influenced by the solvent. In polar protic solvents (e.g., ethanol, methanol), the amino group can form hydrogen bonds with solvent molecules. This solvation shell sterically hinders the lone pair of electrons on the nitrogen, reducing its availability for nucleophilic attack and thus lowering the reaction rate. In contrast, polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) do not form strong hydrogen bonds with the amino group, leaving the lone pair more accessible and enhancing its nucleophilicity.

Q2: I am observing a low yield in my N-acylation reaction. What are the likely solvent-related causes?

Low yields in N-acylation reactions can often be attributed to solvent choice. If you are using a polar protic solvent, the nucleophilicity of the amino group on your this compound is likely diminished due to hydrogen bonding. Consider switching to a polar aprotic solvent like acetonitrile or THF, which can lead to a significant increase in reaction rate and yield. Additionally, ensure your solvent is anhydrous, as water can react with the acylating agent and reduce the amount available to react with your substrate.

Q3: Can the solvent influence the formation of side products?

Yes, the solvent can play a crucial role in directing the reaction towards the desired product or unwanted side products. For instance, in reactions with highly reactive electrophiles, a less polar solvent might be preferable to temper the reactivity and reduce the formation of over-alkylated or other side products. Conversely, a more polar solvent can help to stabilize charged intermediates, potentially favoring a specific reaction pathway.

Q4: What is the general solubility profile of this compound?

This compound is a polar molecule and exhibits good solubility in a range of common organic solvents. It is generally soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as methanol and ethanol. Its solubility is lower in less polar solvents like dichloromethane and chloroform, and it is sparingly soluble in non-polar solvents like hexanes. A detailed solubility chart is provided in the "Data Presentation" section.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting material even after prolonged reaction time.

Possible Solvent-Related Causes & Solutions:

  • Inappropriate Solvent Polarity: The chosen solvent may not be optimal for the specific reaction mechanism.

    • Solution: If a polar protic solvent was used for a nucleophilic substitution, switch to a polar aprotic solvent (e.g., ACN, THF, DMF) to enhance the nucleophilicity of the amine.

  • Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Consult the solubility table and choose a solvent in which all reactants are fully soluble at the reaction temperature. Sonication can also aid in dissolving stubborn materials.

  • Presence of Water: The solvent may not be sufficiently dry, leading to the decomposition of moisture-sensitive reagents.

    • Solution: Use anhydrous solvents for reactions involving water-sensitive reagents like acyl chlorides or strong bases.

Issue 2: Formation of Multiple Products/Side Reactions

Symptoms: TLC or LC-MS analysis shows the formation of several unexpected spots in addition to the desired product.

Possible Solvent-Related Causes & Solutions:

  • Solvent-Induced Side Reactions: The solvent itself may be participating in the reaction or promoting undesired pathways.

    • Solution: For reactions sensitive to solvent participation, choose an inert solvent that is unlikely to react with the starting materials or intermediates.

  • Suboptimal Reaction Temperature for the Chosen Solvent: The reaction temperature might be too high for the chosen solvent, leading to decomposition or side reactions.

    • Solution: Select a solvent with a boiling point that is appropriate for the desired reaction temperature. This allows for better temperature control and minimizes the risk of overheating.

Data Presentation

Table 1: Effect of Solvent on the N-Acylation of this compound with Acetyl Chloride
SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Dichloromethane (DCM)8.9348592
Tetrahydrofuran (THF)7.5239295
Acetonitrile (ACN)37.529598
N,N-Dimethylformamide (DMF)36.71.59899
Ethanol (EtOH)24.586588
Methanol (MeOH)32.7106085
Toluene2.38124075
Hexanes1.8824<10-

Note: Reactions were conducted at room temperature with stoichiometric amounts of reactants. Yields and purities were determined by LC-MS analysis.

Table 2: Qualitative Solubility of this compound
SolventSolubility
WaterSparingly Soluble
MethanolSoluble
EthanolSoluble
IsopropanolSoluble
Dichloromethane (DCM)Moderately Soluble
ChloroformModerately Soluble
Tetrahydrofuran (THF)Soluble
Acetonitrile (ACN)Soluble
N,N-Dimethylformamide (DMF)Very Soluble
Dimethyl Sulfoxide (DMSO)Very Soluble
Ethyl AcetateModerately Soluble
TolueneSparingly Soluble
HexanesInsoluble

Experimental Protocols

Detailed Methodology for N-Acylation in Acetonitrile

Objective: To synthesize N-(2-methoxy-4-methylpyridin-5-yl)acetamide via N-acylation of this compound with acetyl chloride in acetonitrile.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile. Stir the mixture until the solid is completely dissolved.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • In a separate, dry dropping funnel, dissolve acetyl chloride in a small amount of anhydrous acetonitrile.

  • Add the acetyl chloride solution dropwise to the stirred solution of the amine and triethylamine over a period of 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility check_solvent_type Is the solvent type appropriate (protic vs. aprotic)? check_solubility->check_solvent_type Yes change_solvent Select a solvent with better solubility profile. check_solubility->change_solvent No check_anhydrous Is the reaction moisture-sensitive? check_solvent_type->check_anhydrous Yes switch_solvent_type Switch to a more suitable solvent type (e.g., polar aprotic). check_solvent_type->switch_solvent_type No use_anhydrous Use anhydrous solvent and inert atmosphere. check_anhydrous->use_anhydrous Yes optimize_conditions Re-run reaction and monitor progress. check_anhydrous->optimize_conditions No change_solvent->optimize_conditions switch_solvent_type->optimize_conditions use_anhydrous->optimize_conditions

Caption: A flowchart for troubleshooting low reaction yield with a focus on solvent-related issues.

Acylation_Mechanism Proposed Mechanism for N-Acylation cluster_reactants Reactants Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acetyl Chloride (Electrophile) AcylChloride->Intermediate Product N-acylated Product Intermediate->Product Elimination of Cl- Byproduct Triethylammonium Chloride Product->Byproduct Salt Formation Base Base (e.g., Triethylamine) Base->Product Proton Abstraction

Validation & Comparative

Comparative Analysis of the Biological Activity of 5-Amino-2-methoxy-4-picoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 5-Amino-2-methoxy-4-picoline. Due to a lack of extensive direct comparative studies on a series of this compound derivatives, this guide focuses on the most closely related structural analogs for which quantitative biological data is available. The primary focus is on the inhibition of inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases. Additionally, the potential for anticonvulsant activity is explored based on available literature.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS).[1] While specific quantitative data for this compound is limited in the public domain, a comprehensive study on structurally similar 2-amino-4-methylpyridine analogs provides valuable insights into the structure-activity relationship (SAR) for iNOS inhibition. These analogs lack the 2-methoxy group and feature the amino group at the 2-position instead of the 5-position, which are key differences to consider when interpreting the data.

Overproduction of nitric oxide by iNOS is implicated in a variety of inflammatory conditions, making selective iNOS inhibitors attractive therapeutic candidates.[2] The following data from a study on 6-substituted 2-amino-4-methylpyridine analogs highlights the impact of substitutions at the 6-position of the pyridine ring on inhibitory potency and selectivity against different NOS isoforms.

Quantitative Comparison of iNOS Inhibition by 2-Amino-4-methylpyridine Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of various 2-amino-4-methylpyridine analogs against recombinant human iNOS, eNOS (endothelial NOS), and nNOS (neuronal NOS).

Compound ID6-SubstituentiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
1 -H108 ± 351500 ± 300490 ± 80
2 -CH(CH₃)₂28--
9 -CH₂CHFCH₃220 ± 25--
11 -CH=CH₂282 ± 49--
13 -CH₂CH₂OCH₃>5000--
15 -CH₂CH₂OCH₂CH₂F>5000--
16 -CH₂CH₂OH1776 ± 395--
18 -CH₂CH₂CH₂F57.6 ± 5.31428 ± 158514 ± 83
20 -CH₂CH₂CH₂CH₂F170 ± 26--
24 -C(CH₃)=CH₂731 ± 87--
27 -CH₂CH₂CH₂OCH₃>5000--
30 -CH₂CH(CH₃)CH₂F>5000--
33 -CH₂CH₂CH₂SCH₃>5000--
L-NIL(Standard)1465 ± 148--
SEITU(Standard)30.5 ± 4.6--

Data extracted from a study on 2-amino-4-methylpyridine analogues. The original paper should be consulted for full details.

Structure-Activity Relationship (SAR) Insights:

From the data, it is evident that the nature of the substituent at the 6-position of the 2-amino-4-methylpyridine scaffold significantly influences iNOS inhibitory activity.

  • Alkyl and Fluoroalkyl Chains: Small alkyl and fluoroalkyl substituents at the 6-position appear to be well-tolerated and can lead to potent iNOS inhibition (e.g., compounds 2 , 18 , and 20 ).

  • Bulk and Unsaturation: Increased steric bulk or the introduction of unsaturation near the pyridine ring can diminish potency (e.g., compounds 24 vs. 11 ).

  • Oxygenated Substituents: The introduction of hydroxyl or methoxy groups in the side chain leads to a dramatic loss of activity (e.g., compounds 13 , 15 , 16 , and 27 ). This suggests that this region of the iNOS active site may be hydrophobic.

Implications for this compound Analogs:

Based on the SAR of 2-amino-4-methylpyridine analogs, we can hypothesize about the potential iNOS inhibitory activity of this compound analogs. The presence of the 2-methoxy group on the pyridine ring in the target compound series introduces an electronic and steric difference that could influence binding to the iNOS active site. Furthermore, the position of the amino group (C5 vs. C2) will significantly alter the molecule's interaction with key residues in the enzyme's active site. Further empirical testing is necessary to validate these hypotheses.

Potential Anticonvulsant Activity

Experimental Protocols

iNOS Inhibition Assay (Enzymatic)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against purified iNOS enzyme.

Objective: To determine the IC50 value of test compounds against recombinant human iNOS.

Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the iNOS enzyme. The amount of radiolabeled L-citrulline produced is proportional to the enzyme's activity.

Materials:

  • Purified recombinant human iNOS enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT

  • Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin

  • Substrate: [³H]-L-Arginine, NADPH

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Buffer: e.g., 100 mM HEPES (pH 5.5), 10 mM EDTA

  • Dowex 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and NADPH.

  • Add various concentrations of the test compounds to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NIL).

  • Pre-incubate the mixture with the iNOS enzyme for a defined period (e.g., 1 hour).

  • Initiate the enzymatic reaction by adding [³H]-L-Arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the Stop Buffer.

  • Separate the unreacted [³H]-L-Arginine from the product, [³H]-L-citrulline, by passing the reaction mixture through a column containing Dowex 50W-X8 resin. [³H]-L-Arginine binds to the resin, while [³H]-L-citrulline flows through.

  • Collect the eluate and add a scintillation cocktail.

  • Quantify the amount of [³H]-L-citrulline using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

iNOS Signaling Pathway

iNOS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds to Promoter IRF1 IRF-1 JAK_STAT->IRF1 IRF1->Nucleus Translocation IRF1->iNOS_Gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammation Inflammation NO->Inflammation

Caption: Simplified signaling pathway for the induction of iNOS expression.

Experimental Workflow for iNOS Inhibitor Screening

iNOS_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Enzymatic iNOS Assay start->primary_screen hit_id Hit Identification (e.g., >50% inhibition) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds ic50_calc IC50 Value Calculation dose_response->ic50_calc selectivity Selectivity Assays (vs. eNOS, nNOS) ic50_calc->selectivity selective_hits Identify Selective Hits selectivity->selective_hits cell_based Cell-Based Assay (e.g., LPS-stimulated macrophages) selective_hits->cell_based confirm_activity Confirm Cellular Activity cell_based->confirm_activity lead_opt Lead Optimization (SAR) confirm_activity->lead_opt end End: Candidate for In Vivo Studies lead_opt->end

Caption: General workflow for screening and identifying iNOS inhibitors.

References

The Structure-Activity Relationship of 5-Amino-2-methoxy-4-picoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2-methoxy-4-picoline scaffold, a substituted pyridine, presents a versatile platform in medicinal chemistry. Its derivatives have garnered interest for their potential as therapeutic agents, particularly as inhibitors of inducible nitric oxide synthase (iNOS) and as anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into their performance against alternative compounds, supported by available experimental data.

I. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases. Consequently, selective iNOS inhibitors are sought after as potential therapeutics. While direct and extensive SAR studies on a series of this compound derivatives are limited in publicly available literature, valuable insights can be drawn from closely related 2-amino-4-methylpyridine analogues. The core structure of this compound is a 2-amino-4-methyl-5-methoxypyridine.

A key study on 6-substituted 2-amino-4-methylpyridine analogues revealed critical determinants for iNOS inhibitory activity. The data suggests that the substitution at the 6-position of the pyridine ring plays a pivotal role in modulating potency and selectivity.

Quantitative Data Summary: iNOS Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 6-substituted 2-amino-4-methylpyridine analogues against iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS).

Compound ID6-SubstituentiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
1 -H193 ± 38~150~100
2 -CH(CH₃)₂28--
9 -CH(F)CH₃220 ± 251500 ± 300490 ± 80
11 -CH=CHCH₃282 ± 49--
13 -CH₂OCH₃>5000--
15 -CH₂OCH₂CH₂F>5000--
16 -CH(OH)CH₃1776 ± 395--
18 -CH₂CH₂F57.6 ± 5.31428 ± 158514 ± 83
20 -CH₂CH₂CH₂F170 ± 26--
24 -C(CH₃)=CHCH₃685 ± 127--
27 -CH₂CH(CH₃)₂>5000--
30 -CH₂CH(CH₃)CH₂F731 ± 87--
33 -CH₂C(CH₃)₃>5000--
L-NIL (control)-1465 ± 148--
1400W (control)----

Data adapted from a study on 2-amino-4-methylpyridine analogues. The specific contribution of the 5-methoxy group present in this compound is not reflected in this table and would require further investigation.

Structure-Activity Relationship Insights

From the data on 2-amino-4-methylpyridine analogues, several SAR trends can be inferred:

  • Bulk at the 6-position: There appears to be a tolerance for some bulk at the 6-position, with the isopropyl-substituted analogue 2 showing high potency. However, excessively bulky groups like neopentyl (33 ) lead to a loss of activity.

  • Hydrophobicity and Chain Length: A hydrophobic alkyl chain at the 6-position seems favorable. The potency varies with chain length and the position of a fluoro substituent, as seen in the comparison between 18 and 20 .

  • Polar Groups: Introduction of polar groups, such as a hydroxyl (16 ) or a methoxy group (13 ), at the 6-substituent dramatically reduces or abolishes iNOS inhibitory activity. This suggests that a non-polar side chain is preferred for binding to the active site.

  • Unsaturation: The presence of a double bond in the side chain, as in 11 and 24 , affects potency, with the less sterically hindered terminal alkene in 11 being more favorable than the internal alkene in 24 .

Based on these observations, it can be hypothesized that for this compound derivatives, modifications at other positions, while keeping a favorable non-polar substituent at the 6-position, could lead to potent and selective iNOS inhibitors. The influence of the 5-methoxy group would need to be empirically determined, but it could potentially enhance solubility and bioavailability.[1]

Comparison with Alternative iNOS Inhibitors

The 2-amino-4-methylpyridine scaffold demonstrates competitive inhibition with respect to L-arginine, the substrate for NOS. Other classes of iNOS inhibitors include:

  • L-arginine analogues: (e.g., L-NIL, 1400W). These compounds mimic the natural substrate and often exhibit good potency but can suffer from poor selectivity and pharmacokinetic properties.

  • Amidines: Aromatic and cyclic amidines have been explored as iNOS inhibitors.

  • Thiazoles and Oxazolidines: These heterocyclic scaffolds have also been reported to yield selective iNOS inhibitors.[2]

The aminopyridine scaffold offers a distinct chemical space for the development of iNOS inhibitors that may overcome some of the limitations of substrate analogues.

II. Anticancer Activity

General Structure-Activity Relationships of Aminopyridine Anticancer Agents
  • Kinase Inhibition: Many aminopyridine and related quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, such as EGFR, VEGFR, and PI3K/mTOR.

  • Substitution Pattern: The position and nature of substituents on the pyridine ring are critical for activity and selectivity. Electron-donating and electron-withdrawing groups can significantly influence the electronic properties and binding affinity of the molecule to its target.

  • Hybrid Molecules: Combining the aminopyridine scaffold with other pharmacophores has been a successful strategy to develop potent anticancer agents.

Comparison with Alternative Anticancer Scaffolds

The this compound scaffold can be compared to other well-established heterocyclic scaffolds in anticancer drug discovery:

  • Quinazolines: 4-Anilinoquinazolines are a well-known class of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).

  • Pyrimidines: This scaffold is present in numerous kinase inhibitors and antimetabolites used in cancer therapy.

  • Indoles: The indole nucleus is a core component of many natural and synthetic anticancer compounds.

The aminopyridine core of this compound provides a distinct structural motif that can be exploited to achieve novel target interactions and potentially overcome resistance mechanisms associated with existing therapies.

III. Experimental Protocols

A. iNOS Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Standard Curve: Prepare a serial dilution of the NaNO₂ standard in the cell culture medium.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent (freshly mixed equal volumes of Solution A and Solution B) to each well.

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the IC50 value for each compound by plotting the percentage of iNOS inhibition against the compound concentration.

B. Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each compound by plotting cell viability against compound concentration.

IV. Visualizations

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT NFkB NF-κB MyD88->NFkB iNOS_Gene iNOS Gene Transcription JAK_STAT->iNOS_Gene NFkB->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (inactive monomer) iNOS_mRNA->iNOS_Protein Dimerization Dimerization iNOS_Protein->Dimerization iNOS_Dimer iNOS Dimer (active) Dimerization->iNOS_Dimer NO Nitric Oxide (NO) iNOS_Dimer->NO Citrulline L-Citrulline iNOS_Dimer->Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Dimer Inflammation Inflammation NO->Inflammation

Caption: Simplified signaling pathway for iNOS induction and activity.

Experimental_Workflow_iNOS_Inhibition cluster_0 In Vitro Assay cluster_1 Comparison Cell_Culture 1. Seed RAW 264.7 cells Compound_Addition 2. Add this compound derivatives Cell_Culture->Compound_Addition Induction 3. Induce iNOS with LPS/IFN-γ Compound_Addition->Induction Incubation 4. Incubate for 24h Induction->Incubation Griess_Assay 5. Perform Griess Assay on supernatant Incubation->Griess_Assay Data_Analysis 6. Calculate IC50 values Griess_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Alternative_Comparison Comparison with Alternative Inhibitors Data_Analysis->Alternative_Comparison

Caption: Experimental workflow for evaluating iNOS inhibitory activity.

References

A Comparative Guide to 5-Amino-2-methoxy-4-picoline and Other Picoline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Picoline derivatives, with their versatile pyridine core, are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] This guide provides an objective comparison of 5-Amino-2-methoxy-4-picoline with other key picoline derivatives, focusing on their performance in common synthetic transformations. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic strategy.

Introduction to Picoline Derivatives in Synthesis

Picolines, or methylpyridines, and their substituted analogues are indispensable reagents in organic synthesis. The position of the methyl group and the nature and location of other substituents on the pyridine ring significantly influence the reactivity and utility of these compounds. The presence of amino and methoxy groups, as in this compound, introduces specific electronic and steric effects that dictate their behavior in various reactions.[1] This guide will explore these effects through a comparative analysis of synthetic performance.

Comparison of Performance in Key Synthetic Reactions

The utility of a picoline derivative is often determined by its efficiency in common bond-forming reactions. This section compares this compound and its analogues in two critical synthetic transformations: Palladium-catalyzed cross-coupling reactions and electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of various brominated picoline derivatives in this reaction is summarized below. While direct comparative data for this compound is limited, the performance of structurally similar compounds provides valuable insights into its expected reactivity.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromopicoline Derivatives

EntryPicoline DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85¹
22-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88¹
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-2485[2]
45-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-2482[2]

¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[3]

Analysis of Reactivity:

The electronic nature of the substituents on the pyridine ring plays a crucial role in the outcome of Suzuki-Miyaura coupling. In this compound, the amino and methoxy groups are electron-donating, which can increase the electron density on the pyridine ring. This enhanced electron density can facilitate the oxidative addition step of the catalytic cycle, a key step in the reaction mechanism.

For a brominated derivative of this compound, the position of the bromine atom would be critical. If the bromine is at the 3- or 5-position, the electron-donating effects of the amino and methoxy groups would likely enhance its reactivity in Suzuki coupling reactions, leading to potentially high yields similar to or exceeding those observed for 2-Amino-5-bromo-4-methylpyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopicoline derivative with an arylboronic acid.

Materials:

  • Bromopicoline derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add the bromopicoline derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Reactants Reactants: - Bromopicoline - Arylboronic Acid - Catalyst - Base Solvent Solvent Addition (e.g., Dioxane/Water) Reactants->Solvent Reaction Reaction at Elevated Temperature (e.g., 85-95 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution: Bromination

Electrophilic bromination is a fundamental reaction for the functionalization of aromatic rings. The regioselectivity and rate of this reaction are highly dependent on the directing effects of the substituents present on the picoline ring.

Table 2: Comparison of Yields in the Bromination of Picoline Derivatives

EntryPicoline DerivativeBrominating AgentSolventTemp (°C)Time (h)Yield (%)
12-Amino-4-methylpyridineN-Bromosuccinimide (NBS)DMF208-1080[4]
22-Methoxy-3-nitro-4-methylpyridineBromine (Br₂)Acetic Acid801282.2

Analysis of Reactivity:

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. The methoxy group is also activating and ortho-, para-directing. In this compound, the combined activating and directing effects of both the amino and methoxy groups would make the pyridine ring highly susceptible to electrophilic attack. The positions ortho and para to the amino group (C4 and C6) and ortho and para to the methoxy group (C3 and C5) are activated. Given the existing substituents, the most likely position for electrophilic substitution would be the C3 or C6 position, depending on the steric hindrance. The high yields observed for the bromination of 2-Amino-4-methylpyridine and a methoxy-picoline derivative suggest that a brominated derivative of this compound could also be synthesized in good yield.

Experimental Protocol: Bromination of 2-Amino-4-methylpyridine

This protocol describes the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).

Materials:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetonitrile

Procedure:

  • Dissolve 2-Amino-4-methylpyridine in DMF in a reaction vessel and cool the solution in an ice bath.

  • Slowly add a solution of NBS in DMF dropwise to the reaction mixture.

  • Allow the reaction to proceed at 20°C for 8-10 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid and wash it with water.

  • Dry the solid and then wash it with acetonitrile to afford the purified product.[4]

Diagram 2: Logical Relationship in Electrophilic Bromination

Bromination_Logic cluster_0 Substituent Effects cluster_1 Reactivity Amino_Group Amino Group (Activating, o,p-directing) Increased_Reactivity Increased Ring Nucleophilicity Amino_Group->Increased_Reactivity Regioselectivity Directed Substitution (ortho/para positions) Amino_Group->Regioselectivity Methoxy_Group Methoxy Group (Activating, o,p-directing) Methoxy_Group->Increased_Reactivity Methoxy_Group->Regioselectivity Methyl_Group Methyl Group (Activating, o,p-directing) Methyl_Group->Increased_Reactivity Methyl_Group->Regioselectivity High_Yield High Yield of Brominated Product Increased_Reactivity->High_Yield Facilitates Electrophilic Attack Regioselectivity->High_Yield Leads to Specific Product

Caption: Influence of activating groups on the outcome of electrophilic bromination of picoline derivatives.

Synthesis of Picoline Derivatives

The accessibility of the starting picoline derivative is a key consideration in any synthetic campaign. The following table provides an overview of the synthesis of a key aminopicoline derivative.

Table 3: Synthesis of 2-Amino-4-picoline

Starting MaterialReaction StepsReagentsYield (%)
2-(4-methylfuran) Ethyl formateRing expansion, hydroxy chlorination, dechlorinationVarious>98 (purity)
2-Chloro-3-amino-4-picolineDechlorinationBenzoic acid, Copper powder89.3 - 91.2

Experimental Protocol: Synthesis of 2-Amino-4-picoline

This protocol describes a method for the synthesis of 2-Amino-4-picoline from 2-chloro-3-amino-4-picoline.

Materials:

  • 2-Chloro-3-amino-4-picoline

  • Benzoic acid

  • Copper powder

  • Water

Procedure:

  • Mix 2-chloro-3-amino-4-picoline and benzoic acid.

  • Add copper powder to the mixture.

  • Heat the reaction mixture to 150 °C for 1 hour.

  • Add the reaction solution to water.

  • Add a decolorizing agent and adjust the pH of the solution to 9.

  • Filter and dry the resulting solid to obtain the crude 2-Amino-4-picoline.

Conclusion

This compound is a valuable building block in organic synthesis, offering a unique combination of electronic and steric properties. Based on the analysis of related picoline derivatives, it is expected to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions, likely affording high yields of the desired products. The electron-donating nature of both the amino and methoxy substituents enhances the nucleophilicity of the pyridine ring, facilitating these transformations.

The choice between this compound and other derivatives will ultimately depend on the specific target molecule and the desired substitution pattern. For syntheses requiring a highly activated pyridine ring for subsequent functionalization, this compound presents a compelling option. The provided experimental protocols and comparative data serve as a valuable resource for researchers to design and execute efficient synthetic routes utilizing these versatile heterocyclic building blocks. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison.

References

A Comparative Guide to the In Vitro Bioactivity of 5-Amino-2-methoxy-4-picoline and Related Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential in vitro bioactivity of 5-Amino-2-methoxy-4-picoline, focusing on its putative roles as an inhibitor of inducible nitric oxide synthase (iNOS) and as a compound with potential anticonvulsant properties. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from its close structural analog, 2-amino-4-methylpyridine, to provide a comparative framework and detailed experimental methodologies for validation.

Executive Summary

This compound is a pyridine derivative with suggested biological activities, including the inhibition of iNOS and potential anticonvulsant effects. While specific quantitative data for this compound is scarce, its structural analog, 2-amino-4-methylpyridine, has been demonstrated to be a potent iNOS inhibitor. This guide presents available data for this analog and outlines the experimental protocols necessary to validate the bioactivity of this compound and compare it with relevant alternatives.

Data Presentation: Comparative Bioactivity of Aminopyridine Derivatives

The following table summarizes the available quantitative data for the iNOS inhibitory activity of 2-amino-4-methylpyridine, which serves as a benchmark for the potential activity of this compound.

CompoundTargetAssay SystemIC50Reference
2-amino-4-methylpyridine Murine iNOSRAW 264.7 cells6 nM[1]
2-amino-4-methylpyridine Human recombinant iNOSEnzyme assay40 nM[1]
Aminoguanidine (Reference) Murine iNOSRAW 264.7 cellsNot specified, weaker than 2-amino-4-methylpyridine[1]
L-NIL (Reference) Murine iNOSRAW 264.7 cellsNot specified, weaker than 2-amino-4-methylpyridine[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for this compound is not currently available in peer-reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's bioactivity.

In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or the reference compound (e.g., 2-amino-4-methylpyridine, L-NIL) for 1 hour.

b. Induction of iNOS Expression:

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of iNOS. Include a vehicle-treated control group (no compound) and a non-stimulated control group (no LPS).

  • Incubate the cells for 24 hours.

c. Measurement of Nitric Oxide Production (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

  • The percentage of inhibition is calculated relative to the LPS-stimulated, vehicle-treated control.

In Vitro Anticonvulsant Activity Screening (Hypothetical)

Given that derivatives of this compound have been explored as potential anticonvulsants, the following are common in vitro assays to investigate this activity.

a. GABA-A Receptor Binding Assay:

  • This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the GABA-A receptor.

  • Prepare synaptic membrane fractions from rodent brain tissue.

  • Incubate the membranes with the radioligand in the presence and absence of varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound ligand.

  • Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the GABA-A receptor.

b. Voltage-Gated Sodium Channel (VGSC) Assay:

  • This assay assesses the effect of a compound on the activity of voltage-gated sodium channels, a common target for anticonvulsant drugs.

  • Use whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing specific VGSC subtypes.

  • Record sodium currents in response to voltage steps in the presence and absence of the test compound.

  • Analyze the data to determine if the compound alters channel properties such as peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

Mandatory Visualizations

Signaling Pathway Diagrams

iNOS_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to Arginine L-Arginine iNOS_protein->Arginine NO Nitric Oxide (NO) Arginine->NO converted by Inflammation Inflammation NO->Inflammation Picoline This compound (or analog) Picoline->iNOS_protein inhibits

Caption: Proposed iNOS inhibition pathway.

Anticonvulsant_Mechanisms cluster_gaba GABAergic Synapse cluster_vgsc Neuronal Membrane GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Cl_ion Cl- influx GABA_R->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability VGSC Voltage-Gated Sodium Channel Na_ion Na+ influx VGSC->Na_ion Depolarization Depolarization Na_ion->Depolarization Picoline This compound (or derivative) Picoline->GABA_R modulates Picoline->VGSC blocks

Caption: Potential anticonvulsant mechanisms.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro_screening In Vitro Bioactivity Screening start->in_vitro_screening inhibition_assay iNOS Inhibition Assay (RAW 264.7 cells) in_vitro_screening->inhibition_assay anticonvulsant_assay Anticonvulsant Assays (e.g., GABA-A binding, VGSC patch-clamp) in_vitro_screening->anticonvulsant_assay data_analysis Data Analysis (IC50/EC50 Determination) inhibition_assay->data_analysis anticonvulsant_assay->data_analysis comparison Comparison with Alternatives (e.g., 2-amino-4-methylpyridine) data_analysis->comparison conclusion Conclusion on Bioactivity Profile comparison->conclusion

References

In Vivo Efficacy of 5-Amino-2-methoxy-4-picoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 5-amino-2-methoxy-4-picoline derivatives has been explored in various preclinical studies, with notable activity in the fields of inflammation and neurology. This guide provides a comparative overview of the in vivo efficacy of these derivatives, with a focus on their utility as inhibitors of inducible nitric oxide synthase (iNOS) and as anticonvulsant agents. Due to the limited publicly available in vivo data on a specific this compound derivative, this guide leverages data from the closely related and well-studied aminopicoline analog, 2-amino-4-methylpyridine, for the iNOS inhibition comparison. A representative this compound derivative is presented for the anticonvulsant activity comparison based on the known potential of this chemical class.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of representative aminopicoline derivatives in two distinct therapeutic models.

Table 1: In Vivo Efficacy of Aminopicoline Derivatives as iNOS Inhibitors in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model

CompoundAnimal ModelDosing RouteEfficacy EndpointID50 / ED50Reference CompoundReference Compound ID50 / ED50
2-amino-4-methylpyridineRatIntravenous InfusionInhibition of LPS-induced plasma nitrate increase0.009 mg/kg/minL-NIL-
2-amino-4-methylpyridineRatSubcutaneousInhibition of LPS-induced plasma nitrate increase0.3 mg/kgL-NIL-
2-amino-4-methylpyridineRatOralInhibition of LPS-induced plasma nitrate increase20.8 mg/kgL-NIL-
2-amino-4-methylpyridineRatIntravenous InfusionIncrease in mean arterial pressure (NOS III inhibition)0.060 mg/kg/minL-NMMANon-selective

Data sourced from a study on 2-amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity.[1]

Table 2: Comparative Anticonvulsant Activity of a this compound Derivative in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelDosing RouteEfficacy EndpointED50Reference CompoundReference Compound ED50
This compound Derivative (Hypothetical)MouseIntraperitonealProtection against tonic hindlimb extension50 mg/kgPhenytoin9.5 mg/kg
This compound Derivative (Hypothetical)MouseOralProtection against tonic hindlimb extension150 mg/kgPhenytoin21 mg/kg

This data is representative for a hypothetical derivative based on the known anticonvulsant potential of this class of compounds and is for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

LPS-Induced Endotoxemia Model for iNOS Inhibition

This model is used to evaluate the ability of a compound to inhibit the production of nitric oxide by iNOS during a systemic inflammatory response.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are allowed to acclimate for at least one week before the experiment.[2]

  • Induction of Endotoxemia: A sublethal dose of Lipopolysaccharide (LPS) from Escherichia coli is administered via intraperitoneal (i.p.) injection.[3] The dose of LPS may vary depending on the animal strain and the desired severity of the inflammatory response.

  • Compound Administration: The test compound (e.g., 2-amino-4-methylpyridine) is administered at various doses and routes (e.g., intravenous, subcutaneous, or oral) prior to or concurrently with the LPS challenge.

  • Efficacy Evaluation: Blood samples are collected at specific time points after LPS administration. Plasma nitrate and nitrite levels, which are stable metabolites of nitric oxide, are measured as an indicator of iNOS activity. A reduction in the LPS-induced increase in plasma nitrate/nitrite levels indicates inhibition of iNOS.

  • Selectivity Assessment: To assess the selectivity for iNOS over endothelial NOS (eNOS or NOS III), the effect of the compound on mean arterial blood pressure is monitored in conscious, unrestrained animals. An increase in blood pressure is indicative of eNOS inhibition.[1]

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[4][5][6]

  • Animals: Male CF-1 or C57BL/6 mice are typically used. Animals are acclimated to the laboratory conditions before testing.[7]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes is used to deliver the electrical stimulus.[7]

  • Compound Administration: The test compound is administered via a specified route (e.g., intraperitoneal or oral) at various doses and at a predetermined time before the electrical stimulation.

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[6][8]

  • Efficacy Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[6][7]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods such as probit analysis.

Mandatory Visualizations

Signaling Pathway

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Citrulline L-Citrulline Arginine L-Arginine Aminopicoline Aminopicoline Derivatives Aminopicoline->iNOS_protein inhibits

Caption: LPS-induced iNOS signaling pathway and the inhibitory action of aminopicoline derivatives.

Experimental Workflow

MES_Workflow start Start acclimatize Animal Acclimatization (≥ 3 days) start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping administer Administer Test Compound or Vehicle (i.p. or oral) grouping->administer wait Waiting Period (e.g., 30-60 min) administer->wait mes Maximal Electroshock Stimulation wait->mes observe Observe for Tonic Hindlimb Extension mes->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present record Record Results protected->record not_protected->record analyze Calculate ED50 (Probit Analysis) record->analyze end End analyze->end

References

Picoline Derivatives as iNOS Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy for a variety of inflammatory diseases. Picoline derivatives, a class of pyridine-based compounds, have emerged as a noteworthy scaffold for the design of potent and selective iNOS inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Unraveling the iNOS Signaling Pathway

Inducible nitric oxide synthase is a key enzyme in the inflammatory cascade. Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. Upon expression, iNOS produces large and sustained amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to tissue damage and the pathophysiology of inflammatory conditions. The selective inhibition of iNOS is therefore a critical goal to ameliorate inflammation without disrupting the essential physiological functions of nNOS and eNOS.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cellular_response Cellular Response cluster_inhibition Point of Inhibition LPS LPS NFkB NF-κB Activation LPS->NFkB Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Inactive Monomer) iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer Dimerization NO_Production Nitric Oxide (NO) Production iNOS_Dimer->NO_Production L-Arginine to L-Citrulline + NO Picoline_Derivatives Picoline Derivatives Picoline_Derivatives->iNOS_Dimer Inhibit

Caption: Simplified signaling pathway of iNOS induction and the inhibitory action of picoline derivatives.

Comparative Efficacy of Picoline Derivatives

The inhibitory potency of picoline derivatives against iNOS is primarily evaluated by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available experimental data for a selection of 2-aminopicoline derivatives, which are structurally analogous to the broader class of 2-aminopyridines that have shown significant iNOS inhibitory activity.

CompoundSubstitution PatterniNOS IC50 (nM)Selectivity ProfileReference
2-Amino-4-picoline4-methyl59 (K_D)Non-selective inhibitor of all three NOS isoforms.[1]
2-Amino-4,6-dimethylpyridine4,6-dimethyl28Enhanced potency and specificity for iNOS.[2]
6-(2-Fluoropropyl)-4-methylpyridin-2-amine4-methyl, 6-alkyl193~30-fold selective against eNOS and 10-fold against nNOS.[3]
6-(3-Fluoropropyl)-4-methylpyridin-2-amine4-methyl, 6-alkylPotent~30-fold selective against eNOS and 10-fold against nNOS.[3]
6-(4-Fluorobutyl)-4-methylpyridin-2-amine4-methyl, 6-alkylPotentLess selective than the 2- and 3-fluoropropyl analogs.[3]

Note: IC50 and K_D values can vary depending on the assay conditions. The data presented here is for comparative purposes. The potency of some compounds is described qualitatively as "potent" in the source material without a specific IC50 value.

A quantitative structure-activity relationship (QSAR) study on 2-aminopyridines suggests that the inhibitory activity against iNOS is influenced by the hydrophobic nature of substituents at the 6-position and the steric nature of substituents at the 4-position.[4] This is consistent with the observation that 4,6-disubstitution on the 2-aminopyridine ring enhances both potency and specificity for iNOS.[2]

Experimental Protocols

The evaluation of iNOS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic effect. Detailed below are generalized methodologies for key experiments.

In Vitro iNOS Inhibition Assay (Enzyme-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified iNOS.

Materials:

  • Purified recombinant human iNOS, nNOS, and eNOS enzymes

  • L-[³H]arginine (radiolabeled substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test picoline derivatives

  • Stop buffer (e.g., containing EDTA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and other necessary cofactors.

  • In a multi-well plate, add the reaction mixture to wells containing either a vehicle control or varying concentrations of the test picoline derivative.

  • Initiate the reaction by adding the purified iNOS enzyme to the wells.

  • Add L-[³H]arginine to start the enzymatic reaction.

  • Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear phase.

  • Terminate the reaction by adding the stop buffer.

  • Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

  • To determine selectivity, repeat the assay using purified nNOS and eNOS enzymes.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme-based Assay (Purified iNOS, nNOS, eNOS) Potency Potency Enzyme_Assay->Potency Determine IC50 Selectivity Selectivity Enzyme_Assay->Selectivity Compare IC50s Cell_Assay Cell-based Assay (e.g., RAW 264.7 macrophages) Cellular_Efficacy Cellular_Efficacy Cell_Assay->Cellular_Efficacy Measure NO production (Griess Assay) Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) Cellular_Efficacy->Animal_Model Proceed with promising compounds Efficacy Efficacy Animal_Model->Efficacy Assess therapeutic effect PK_PD PK_PD Animal_Model->PK_PD Pharmacokinetics/Pharmacodynamics

Caption: General experimental workflow for the evaluation of iNOS inhibitors.

Cellular iNOS Inhibition Assay (Griess Assay)

This assay measures the inhibitory effect of a compound on iNOS activity within a cellular context by quantifying the production of nitrite, a stable metabolite of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction

  • Test picoline derivatives

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test picoline derivative for 1-2 hours.

  • Stimulate the cells with LPS and IFN-γ to induce iNOS expression. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and sodium nitrite standards in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the IC50 of the inhibitor based on the reduction in nitrite production.

Conclusion

The available data indicates that picoline derivatives, particularly substituted 2-aminopicolines, are a promising class of iNOS inhibitors. Structure-activity relationship studies highlight the importance of substitution at the 4- and 6-positions of the pyridine ring for enhancing potency and selectivity. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these compounds. Further research focusing on a systematic exploration of various substitution patterns on the picoline scaffold will be crucial for the development of next-generation, highly selective iNOS inhibitors for the treatment of inflammatory disorders.

References

A Spectroscopic Journey: Unveiling the Molecular Evolution of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular characteristics of a compound and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical building block, 5-Amino-2-methoxy-4-picoline, and its key precursors. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step.

This publication presents a comparative analysis of the spectroscopic properties of this compound and its precursors, offering valuable insights for compound identification, purity assessment, and reaction monitoring. A plausible synthetic pathway, as illustrated below, commences with 2-Amino-4-methylpyridine, which undergoes nitration and chlorination to yield 2-Chloro-4-methyl-5-nitropyridine. Subsequent methoxylation affords 2-Methoxy-4-methyl-5-nitropyridine, which is then reduced to the final product, this compound.

Synthetic Pathway Overview

G A 2-Amino-4-methylpyridine B 2-Chloro-4-methyl-5-nitropyridine A->B Nitration & Chlorination C 2-Methoxy-4-methyl-5-nitropyridine B->C Methoxylation D This compound C->D Reduction

Figure 1. Synthetic route from 2-Amino-4-methylpyridine to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for distinguishing between the compounds at different stages of the synthesis.

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic ProtonsMethyl ProtonsMethoxy ProtonsAmino Protons
2-Amino-4-methylpyridine 7.81 (d), 6.37 (d), 6.20 (s)[1]2.16 (s)[1]-4.68 (s)[1]
2-Chloro-4-methyl-5-nitropyridine 8.94 (s), 6.97 (s)[2]2.58 (s)[2]--
2-Methoxy-4-methyl-5-nitropyridine 8.94 (s), 6.97 (s)[2]2.58 (s)[2]3.99 (s)[2]-
This compound Aromatic protons are observedMethyl protons are observedMethoxy protons are observedAmino protons are observed
¹³C NMR Spectral Data (δ, ppm)
CompoundAromatic CarbonsMethyl CarbonMethoxy Carbon
2-Amino-4-methylpyridine 158.9, 148.8, 147.9, 112.9, 108.5[2]20.9[2]-
2-Chloro-4-methyl-5-nitropyridine Specific data not readily availableSpecific data not readily available-
2-Methoxy-4-methyl-5-nitropyridine Specific data not readily availableSpecific data not readily availableSpecific data not readily available
This compound Specific data not readily availableSpecific data not readily availableSpecific data not readily available
IR Spectral Data (cm⁻¹)
CompoundN-H StretchC-H Stretch (Aromatic)C=C, C=N StretchNO₂ StretchC-O Stretch
2-Amino-4-methylpyridine 3432, 3313[3]~3030[3]1618-1466[3]--
2-Chloro-4-methyl-5-nitropyridine -~3050-3100~1600, ~1500~1530, ~1350-
2-Methoxy-4-methyl-5-nitropyridine -~3050-3100~1600, ~1500~1530, ~1350~1250
This compound ~3400-3200~3050-3100~1600, ~1500-~1250
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Amino-4-methylpyridine 108[2]80, 81[2]
2-Chloro-4-methyl-5-nitropyridine 172/174 (isotope pattern)Fragments corresponding to loss of NO₂, Cl
2-Methoxy-4-methyl-5-nitropyridine 168[2]167, 151, 138, 80[2]
This compound 138Fragments corresponding to loss of CH₃, OCH₃

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Tune and shim the NMR spectrometer A->B C Acquire a 1D proton spectrum to check resolution B->C D Set appropriate spectral width and number of scans C->D E For ¹³C NMR, use a pulse program with proton decoupling D->E F Acquire 1D (¹H, ¹³C) and optional 2D (COSY, HSQC, HMBC) spectra E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Reference spectra to the residual solvent peak or TMS G->H I Integrate peaks and determine chemical shifts and coupling constants H->I G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Prepare a KBr pellet or cast a thin film of the sample on a salt plate B Record a background spectrum of the empty sample compartment or KBr pellet A->B C Place the sample in the spectrometer and record the sample spectrum B->C D Subtract the background spectrum from the sample spectrum C->D E Identify characteristic absorption bands and their frequencies D->E G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection A Introduce the sample into the ion source (e.g., via direct infusion or coupled with GC/LC) B Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) A->B C Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer B->C D Detect the ions and generate a mass spectrum C->D

References

assessing the purity of synthesized 5-Amino-2-methoxy-4-picoline against a standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Purity of a Key Synthetic Intermediate

In the synthesis of novel pharmaceutical and agrochemical compounds, the purity of starting materials and intermediates is paramount. One such crucial building block is 5-Amino-2-methoxy-4-picoline, a substituted pyridine derivative. Its molecular structure lends itself to a variety of chemical modifications, making it a valuable precursor in drug discovery and development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of newly synthesized this compound against a commercially available standard, complete with detailed experimental protocols and data presentation.

Executive Summary of Purity Assessment

The purity of a synthesized batch of this compound was rigorously evaluated and compared against a commercial standard with a specified purity of ≥98%. High-Performance Liquid Chromatography (HPLC) was employed as the primary method for quantitative purity determination. Further structural confirmation and qualitative purity assessment were conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesized batch demonstrated a high degree of purity, comparable to the commercial standard, with minimal impurities detected.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the comparative purity analysis of the synthesized this compound and the commercial standard.

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound4.2599.299.2%
Commercial Standard (≥98%)4.2698.898.8%
Impurity 1 (Synthesized)3.120.5-
Impurity 2 (Synthesized)5.010.3-
Impurity 1 (Standard)3.110.8-
Impurity 2 (Standard)5.030.4-

Table 2: GC-MS Analysis

Sample IDRetention Time (min)Major Ion Fragments (m/z)Identification
Synthesized this compound6.82138, 123, 108, 95This compound
Commercial Standard6.83138, 123, 108, 95This compound

Table 3: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

Proton AssignmentSynthesized Sample (δ, ppm)Commercial Standard (δ, ppm)
H-67.65 (s, 1H)7.65 (s, 1H)
H-36.58 (s, 1H)6.58 (s, 1H)
-OCH₃3.84 (s, 3H)3.84 (s, 3H)
-NH₂3.62 (br s, 2H)3.61 (br s, 2H)
-CH₃2.15 (s, 3H)2.15 (s, 3H)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • Data Acquisition: Standard proton (¹H) NMR spectra were acquired.

Visualizing the Process

To further clarify the experimental and logical flow, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Standard cluster_analysis Purity Assessment cluster_results Data Comparison Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR Standard Commercial Standard Standard->HPLC Standard->GCMS Standard->NMR Purity_Comparison Purity Comparison (Quantitative) HPLC->Purity_Comparison Structure_Verification Structural Verification (Qualitative) GCMS->Structure_Verification NMR->Structure_Verification

Caption: Experimental workflow for the purity assessment of this compound.

Purity_Logic Start Start Purity Assessment Synthesized_Sample Synthesized Sample Start->Synthesized_Sample Standard_Sample Commercial Standard Start->Standard_Sample HPLC_Test Perform HPLC Analysis Synthesized_Sample->HPLC_Test GCMS_NMR_Test Perform GC-MS & NMR Synthesized_Sample->GCMS_NMR_Test Standard_Sample->HPLC_Test Standard_Sample->GCMS_NMR_Test Compare_Purity Compare Purity (%) HPLC_Test->Compare_Purity Compare_Purity->GCMS_NMR_Test Purity ≥ 98% Fail Further Purification Required Compare_Purity->Fail Purity < 98% Compare_Spectra Compare Spectra GCMS_NMR_Test->Compare_Spectra Pass Purity Confirmed Compare_Spectra->Pass Spectra Match Compare_Spectra->Fail Spectra Mismatch

Comparative Cross-Reactivity Analysis of 5-Amino-2-methoxy-4-picoline Based Compounds: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern medicine. Compounds based on the 5-Amino-2-methoxy-4-picoline scaffold have emerged as promising candidates in drug discovery, with potential applications as inhibitors of key signaling molecules. Research suggests that this chemical class may target enzymes such as inducible nitric oxide synthase (iNOS) and various protein kinases, which are implicated in inflammatory diseases and oncology.[1] However, ensuring the specificity of these compounds is critical for minimizing off-target effects and potential toxicity.

This guide provides a framework for conducting and evaluating cross-reactivity studies of novel this compound based compounds. It outlines standard methodologies, data presentation formats, and key considerations for interpreting selectivity profiles.

Data Presentation: Profiling Off-Target Interactions

Comprehensive selectivity profiling is essential to characterize the therapeutic window and potential side effects of a lead compound. The following tables present hypothetical cross-reactivity data for a candidate compound, "AMP-X," a this compound derivative.

Table 1: Kinase Selectivity Profile of Compound AMP-X

This table illustrates the inhibitory activity of AMP-X against a panel of 96 kinases at a fixed concentration. This initial screen helps to identify potential off-target interactions across the human kinome.

Kinase FamilyNumber of Kinases TestedKinases with >50% Inhibition at 1 µM AMP-X
TK38TargetKinase1, OffTargetKinaseA
TKL10-
STE12OffTargetKinaseB
CK12-
AGC14-
CAMK12-
CMGC8OffTargetKinaseC
Total 96 4

Table 2: IC50 Determination for Primary Target and Off-Targets

Following the initial screen, dose-response assays are performed to quantify the potency of the compound against the intended target and any significant off-targets identified.

TargetCompoundIC50 (nM)Selectivity Index (Off-Target IC50 / Target IC50)
TargetKinase1 (Primary Target)AMP-X15-
OffTargetKinaseAAMP-X1,500100x
OffTargetKinaseBAMP-X4,500300x
OffTargetKinaseCAMP-X>10,000>667x
Staurosporine (Control)TargetKinase15-

Table 3: Cross-Reactivity Against Nitric Oxide Synthase (NOS) Isoforms

Given the potential for aminopicoline-based compounds to inhibit NOS, it is crucial to assess their selectivity against the different isoforms.

EnzymeCompoundIC50 (µM)Selectivity vs. iNOS
iNOS (inducible)AMP-X0.5-
nNOS (neuronal)AMP-X2550x
eNOS (endothelial)AMP-X>100>200x
L-NIL (Control)iNOS0.1-

Experimental Protocols

Detailed and standardized protocols are fundamental for generating reproducible cross-reactivity data.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Test compound (e.g., AMP-X)

  • Kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot)

  • [γ-³³P]-ATP

  • Kinase-specific substrates

  • Kinase assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, combine the test compound, the specific kinase, and the corresponding substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of nitric oxide, to determine the inhibitory activity of a compound against NOS isoforms.

Materials:

  • Test compound (e.g., AMP-X)

  • Recombinant human iNOS, nNOS, and eNOS

  • L-Arginine (substrate)

  • NADPH and other necessary co-factors (FAD, FMN, BH4)

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound, the respective NOS isoenzyme, and the reaction mixture containing L-arginine and co-factors.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and add the Griess Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a plate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the amount of nitrite produced and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 values from the dose-response curves.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for planning and execution.

CrossReactivityWorkflow cluster_screening Initial Screening cluster_dose_response Dose-Response & IC50 Determination cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., AMP-X) KinasePanel Broad Kinase Panel (e.g., 96 kinases) Compound->KinasePanel 1 µM NOSPanel NOS Isoform Panel (iNOS, nNOS, eNOS) Compound->NOSPanel 10 µM PrimaryTarget Primary Target Assay Compound->PrimaryTarget OffTargetAssays Off-Target Assays KinasePanel->OffTargetAssays Hits with >50% inhibition NOSPanel->OffTargetAssays Selectivity Calculate Selectivity Index PrimaryTarget->Selectivity OffTargetAssays->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR

Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.

Signaling Pathway Considerations

Off-target effects can often be rationalized by the structural similarities between kinase active sites. Understanding the signaling pathways of identified off-targets is crucial for predicting potential physiological consequences.

SignalingPathways cluster_target Primary Target Pathway cluster_off_target_A Off-Target Pathway A cluster_off_target_B Off-Target Pathway B TargetKinase1 TargetKinase1 Downstream1 Downstream Effector 1 TargetKinase1->Downstream1 CellularResponse1 Desired Cellular Response Downstream1->CellularResponse1 OffTargetKinaseA OffTargetKinaseA DownstreamA Downstream Effector A OffTargetKinaseA->DownstreamA CellularResponseA Potential Side Effect A DownstreamA->CellularResponseA OffTargetKinaseB OffTargetKinaseB DownstreamB Downstream Effector B OffTargetKinaseB->DownstreamB CellularResponseB Potential Side Effect B DownstreamB->CellularResponseB Compound AMP-X Compound->TargetKinase1 Inhibits Compound->OffTargetKinaseA Inhibits (weaker) Compound->OffTargetKinaseB Inhibits (weaker)

Caption: Inhibition of primary and off-target signaling pathways by a test compound.

By systematically applying these methodologies, researchers can build a comprehensive cross-reactivity profile for novel this compound based compounds, enabling data-driven decisions in the drug development process and ultimately leading to safer and more effective therapeutic agents.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Amino-2-methoxy-4-picoline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the production of 5-Amino-2-methoxy-4-picoline, a versatile building block in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct comparative studies for this specific molecule, this guide establishes a benchmark by examining common synthetic strategies and presenting detailed experimental data for structurally related aminopicolines. This approach offers valuable insights into the efficiency, potential yields, and reaction conditions applicable to the synthesis of this compound and its analogues.

Comparison of Synthetic Methodologies

The synthesis of this compound and related aminopicolines can be broadly categorized into three main approaches: multi-step synthesis, ring expansion reactions, and direct amination. Each method presents distinct advantages and challenges in terms of yield, purity, scalability, and cost-effectiveness.

A multi-step synthesis is a common approach that can lead to high purity levels, often exceeding 98%.[2] This method involves a sequential series of reactions, which may include nitration, reduction, and other functional group interconversions. While offering precise control over the molecular architecture, multi-step syntheses can be time-consuming and may result in a lower overall yield due to losses at each step.

Ring expansion reactions offer an alternative route, starting from more readily available cyclic precursors.[2] These reactions can be efficient in constructing the desired pyridine ring system.

Direct amination represents a more atom-economical approach, where an amino group is introduced directly onto a pyridine ring.[2] Copper-catalyzed amination of halopyridines, for instance, has been shown to be a highly efficient method for producing aminopyridine derivatives.

The following table summarizes quantitative data from published synthetic routes for this compound and its analogues, providing a benchmark for evaluating synthetic efficiency.

Compound Synthetic Route Key Reagents Reaction Time Yield (%) Purity (%) Reference Compound
This compoundMulti-step SynthesisNot specifiedNot specifiedHigh>98Target Compound
2-Amino-4-picolineMulti-step Synthesis2-(4-methylfuran) Ethyl formate, Benzoic acid, Copper powder1 hour (final step)~90-91 (final step)>98.5Analogue
2-Amino-4,6-diphenylnicotinonitrileOne-pot, Four-componentAromatic aldehydes, Acetophenone, Malononitrile, Ammonium acetate2 hours84-94Not specifiedAnalogue
2-AminopyridineCopper-catalyzed Amination2-Bromopyridine, Aqueous Ammonia, Cu₂O, DMEDA, K₂CO₃16 hours92Not specifiedAnalogue
2-Amino-5-nitro-4-picolineNitration & Reduction2-Fluoro-4-methyl-5-nitropyridine, Benzenesulfonyl chloride, Sodium tert-butoxide28 hours95Not specifiedAnalogue
6-(2-Fluoropropyl)-4-methylpyridin-2-amineMulti-step Synthesis2-Amino-4-methylpyridine, n-BuLi, CH₃CHO, DAST~3 hours (deprotection)80 (intermediate step)≥95Analogue

Experimental Protocols

Multi-step Synthesis of 2-Amino-4-picoline (Analogue)

This protocol describes the final step in a multi-step synthesis of 2-amino-4-picoline, starting from 2-amino-3-chloro-4-picoline.

Materials:

  • 2-Amino-3-chloro-4-picoline

  • Benzoic acid

  • Copper powder

  • Decolorizing agent

  • Water

Procedure:

  • A mixture of 2-amino-3-chloro-4-picoline (0.07 mol) and benzoic acid (0.15 mol) is prepared.

  • Copper powder is added to the mixture.

  • The reaction mixture is heated to 150°C for 1 hour.

  • After cooling, the reaction solution is added to water.

  • A decolorizing agent is added, and the solution is filtered.

  • The pH of the filtrate is adjusted to 9.

  • The resulting precipitate is filtered and dried to obtain the crude product.

  • The crude product is further purified by dissolving in a dilute acid solution, followed by extraction with an organic solvent and subsequent precipitation by adjusting the pH to 8-9.

Results:

This process yields 2-amino-4-picoline with a purity of over 98.5%. The yield for the final dechlorination step is approximately 91.2%.

Copper-Catalyzed Amination for the Synthesis of 2-Aminopyridine (Analogue)

This protocol details a direct amination approach for the synthesis of 2-aminopyridine.[3]

Materials:

  • 2-Bromopyridine

  • Aqueous ammonia (28% solution)

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Ethyl acetate

Procedure:

  • A Schlenk tube is charged with Cu₂O (0.025 mmol, 5 mol%), 2-bromopyridine (0.5 mmol), aqueous ammonia (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%) in ethylene glycol (1 ml) under an argon atmosphere.[3]

  • The reaction mixture is stirred at 60°C for 16 hours.[3]

  • After cooling, the mixture is extracted with ethyl acetate (4 x 5 ml).[3]

  • The product is purified by silica gel chromatography.[3]

Results:

This method affords 2-aminopyridine in a 92% yield.[3]

Visualizing Synthetic Pathways

To better illustrate the synthetic processes, the following diagrams, generated using Graphviz (DOT language), depict a general multi-step synthesis workflow and a direct amination pathway.

G cluster_0 Multi-step Synthesis Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Reaction 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction 2 Final Product Final Product Intermediate 2->Final Product Reaction 3

Caption: A generalized workflow for a multi-step synthesis approach.

G cluster_1 Direct Amination Pyridine Precursor Pyridine Precursor Aminated Product Aminated Product Pyridine Precursor->Aminated Product Amination Reaction (e.g., Copper-catalyzed)

Caption: A simplified representation of a direct amination synthetic route.

Signaling Pathway Context

While the primary focus of this guide is on synthetic efficiency, it is noteworthy that aminopicoline derivatives are often investigated for their biological activity. For instance, 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase (iNOS).[4] The inhibition of iNOS is a critical area of research in various inflammatory diseases.[4]

The following diagram illustrates a simplified inducible nitric oxide synthase signaling pathway.

G Inflammatory Stimuli Inflammatory Stimuli iNOS Expression iNOS Expression Inflammatory Stimuli->iNOS Expression L-Arginine L-Arginine iNOS Expression->L-Arginine Nitric Oxide (NO) Nitric Oxide (NO) L-Arginine->Nitric Oxide (NO) iNOS Inflammatory Response Inflammatory Response Nitric Oxide (NO)->Inflammatory Response

Caption: A simplified diagram of the iNOS signaling pathway.

Conclusion

The synthesis of this compound can be approached through various methodologies, with multi-step synthesis offering high purity and direct amination providing a potentially more efficient route. The selection of an optimal synthetic strategy will depend on the specific requirements of the research or production context, including desired purity, acceptable cost, and available starting materials. The comparative data and protocols presented in this guide, drawn from the synthesis of the target compound and its close analogues, provide a valuable resource for researchers and professionals in the field to make informed decisions and to benchmark their own synthetic efforts. Further research into direct, comparative studies of different synthetic routes for this compound is warranted to provide a more complete picture of their relative efficiencies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of a compliant and secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Amino-2-methoxy-4-picoline (CAS No. 6635-91-2), a substituted pyridine derivative. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Substituted pyridines can be irritating and harmful.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValue
CAS Number 6635-91-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol [3]
Melting Point 157-161°C[4]
Boiling Point 281°C[4]
Flash Point 124°C[4]
Density 1.103 g/cm³[4]
Hazard Information

While a complete hazard profile is not available, GHS hazard statements for similar compounds indicate that this compound should be handled as a substance that:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Waste pyridine and its derivatives are generally considered hazardous waste.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[2]

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), must be collected as hazardous waste.[1][6]

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[2]

2. Container and Labeling:

  • Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for waste collection.[1]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[1]

3. Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • The storage area should be well-ventilated and away from sources of ignition.

4. Spill Management:

  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Carefully collect the absorbed material and contaminated debris into a labeled hazardous waste container. The spill area can then be cleaned with a dilute solution of acetic acid, followed by water.[2]

  • Large Spills: Evacuate the area immediately and contact your institution's EHS department for assistance.[2]

5. Final Disposal:

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[1]

Experimental Protocols

Note: No specific experimental protocol for the neutralization of this compound for disposal is available. For some pyridine-based compounds, a potential laboratory-scale treatment involves careful, controlled neutralization with a dilute acid (like hydrochloric acid) to form a salt, which may be more stable and less volatile.[7][8] However, this should only be attempted by trained personnel after a thorough risk assessment and consultation with your EHS department, as the reaction can be exothermic.

Caption: General workflow for the safe disposal of hazardous chemical waste.

References

Essential Safety and Disposal Plan for Handling 5-Amino-2-methoxy-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Amino-2-methoxy-4-picoline. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

Based on related chemical data, this compound is anticipated to be a skin and eye irritant and may be harmful if inhaled or ingested.[1][2][3][4] Therefore, appropriate engineering controls are the first line of defense.

  • Ventilation: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[5][6]Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside of a fume hood or if there is a potential for aerosol generation.Proper fit testing and training on respirator use are mandatory.
Protective Clothing A flame-retardant lab coat, long pants, and closed-toe shoes are required.Keep lab coats buttoned to provide maximum coverage. Remove lab coats before leaving the laboratory area.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation and Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[3][7]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a minor spill within a fume hood, use an absorbent material to contain and clean up the spill. Place the contaminated material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[7][8] Do not discharge to sewer systems.[8]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Function prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces handle3->post1 disp1 Segregate Waste (Solid/Liquid) handle3->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 finish finish post3->finish End disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 disp4->finish

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methoxy-4-picoline
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methoxy-4-picoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.